molecular formula C13H17ClO3 B7991534 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7991534
M. Wt: 256.72 g/mol
InChI Key: JRAZTDKYWSSORI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not fully established in the current literature, its structure suggests strong research potential. The core scaffold, featuring a chlorophenyl group linked to a propanol chain, is found in compounds with documented pharmacological activity. Research on structurally similar 1-(chlorophenyl)propanol analogs has demonstrated promising biological effects. For instance, one study designed a compound, 1-(p-chlorophenyl)propanol, using molecular connectivity and confirmed its significant peripheral analgesic properties in animal models, showing activity superior to acetylsalicylic acid in some tests . Other research on compounds containing a 3-(chlorophenyl)-pyrrolidine-2,5-dione scaffold has revealed potent anticonvulsant and antinociceptive (pain-blocking) activities, with the most active compounds interacting with neuronal voltage-sensitive sodium and L-type calcium channels . The 1,3-dioxanyl moiety in your compound of interest is a protected aldehyde form that can influence the molecule's solubility and metabolic stability, making it a valuable feature for probing structure-activity relationships and optimizing drug-like properties . This combination of features makes 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol a valuable reagent for researchers developing new therapeutic agents, particularly for central nervous system (CNS) conditions, pain management, and for exploring ion channel mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAZTDKYWSSORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from analogous chemical structures, offering a robust framework for understanding and working with this compound.

Introduction and Structural Elucidation

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chiral secondary alcohol featuring a 2-chlorophenyl group attached to the carbinol carbon and a propane chain substituted with a 1,3-dioxane ring. The 1,3-dioxane moiety serves as a protected aldehyde, a common strategy in multi-step organic synthesis to prevent unwanted reactions.[1] The presence of a chlorine atom on the aromatic ring and the chiral center at the C1 position of the propanol backbone suggests its potential as an intermediate in the synthesis of pharmacologically active molecules.

The structural components—a halogenated aromatic ring, a secondary alcohol, and a cyclic acetal—each contribute to the molecule's overall reactivity, solubility, and spectroscopic signature. Understanding the interplay of these functional groups is critical for its synthesis, purification, and application.

Proposed Synthetic Pathway

As no direct synthesis for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has been documented in peer-reviewed literature, a logical and efficient two-step synthetic route is proposed. This pathway begins with the protection of a commercially available aldehyde, followed by a Grignard reaction to construct the carbon skeleton and introduce the chlorophenyl group, and finally, the reduction of the resulting ketone to the target secondary alcohol.

This approach is predicated on the stability of the 1,3-dioxane group under basic and organometallic conditions, making it an ideal protecting group for the aldehyde functionality.[1]

Workflow for Proposed Synthesis

cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Grignard Reaction & Reduction A 3-Hydroxypropanal D 3-(1,3-Dioxan-2-yl)propan-1-al A->D B 1,3-Propanediol B->D C Acid Catalyst (e.g., p-TsOH) C->D Toluene, Dean-Stark E 3-(1,3-Dioxan-2-yl)propan-1-al G 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one E->G F Oxidizing Agent (e.g., PCC) F->G L 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol G->L H 1-Bromo-2-chlorobenzene J 2-Chlorophenylmagnesium bromide H->J I Magnesium I->J Dry Ether J->L K Reducing Agent (e.g., NaBH4) K->L Methanol

Caption: Proposed synthetic workflow for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.

Experimental Protocol

Step 1: Synthesis of the Precursor Ketone, 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromo-2-chlorobenzene in anhydrous ether is added dropwise to initiate the formation of 2-chlorophenylmagnesium bromide.

  • Acetal Preparation: In a separate flask, 3,3-diethoxypropan-1-ol (as a stable precursor to 3-hydroxypropanal) is reacted with 1,3-propanediol in toluene with a catalytic amount of p-toluenesulfonic acid. The reaction is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of 3-(1,3-dioxan-2-yl)propan-1-ol.

  • Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, 3-(1,3-dioxan-2-yl)propanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

  • Coupling: The Grignard reagent is cooled in an ice bath, and the aldehyde, 3-(1,3-dioxan-2-yl)propanal, dissolved in anhydrous ether, is added dropwise. The reaction is stirred and allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Reduction to 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

  • Reduction: The purified ketone from Step 1 is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Final Purification: The final product is purified by flash chromatography to yield 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.

Physicochemical Properties

Direct experimental data for the target compound is not available. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₃H₁₇ClO₃-
Molecular Weight 256.72 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidGeneral appearance of similar aromatic alcohols.
Boiling Point > 350 °CBased on the boiling point of 1-(2-Chlorophenyl)-3-phenylpropan-1-one (352 °C).[2]
Melting Point < 70 °CBased on the melting point of 1-(2-Chlorophenyl)-3-phenylpropan-1-one (67.3 °C).[2]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water.Based on the properties of similar organic compounds and the presence of both polar (hydroxyl, dioxane) and nonpolar (chlorophenyl) groups.[3]
LogP (predicted) ~2.5 - 3.5Estimated based on analogs like 3-(3-chlorophenyl)propan-1-ol (XlogP 2.8).[4]

Analytical and Spectroscopic Characterization

The structural confirmation of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key diagnostic signals would include:

    • A multiplet in the aromatic region (δ 7.1-7.4 ppm) corresponding to the four protons of the 2-chlorophenyl group.[5]

    • A triplet or doublet of doublets around δ 4.7 ppm for the carbinol proton (-CHOH).[5]

    • Multiplets for the methylene protons of the propane chain and the 1,3-dioxane ring.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.[6]

  • ¹³C NMR: The carbon NMR spectrum would show 13 distinct signals, including:

    • Signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield.

    • A signal for the carbinol carbon (-CHOH) around δ 70-75 ppm.

    • Signals for the carbons of the propane chain and the 1,3-dioxane ring.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

  • A broad O-H stretch around 3300-3500 cm⁻¹ for the hydroxyl group.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (2850-3100 cm⁻¹).

  • C-O stretching bands in the region of 1050-1150 cm⁻¹ for the alcohol and acetal groups.

  • A C-Cl stretching vibration around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 256, with a characteristic M+2 peak at m/z 258 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

  • Common fragmentation pathways would include the loss of water from the molecular ion and cleavage of the propane chain.

Safety and Handling

Specific toxicity data for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is not available. However, based on the chemical structure, the following precautions are recommended:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[7] Prolonged or repeated exposure may be harmful. The presence of a chlorinated aromatic ring suggests that the compound should be handled with care, as many such compounds have toxicological properties.

  • Fire Hazards: The compound is expected to be a combustible liquid.[7] Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications

Given its structure, 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a valuable intermediate for further chemical synthesis.

  • Pharmaceutical Synthesis: The chiral alcohol and chlorophenyl motifs are present in many biologically active compounds. This molecule could serve as a building block for novel therapeutics.

  • Asymmetric Synthesis: The hydroxyl group can be used to direct stereoselective reactions or can be a site for further functionalization.

  • Material Science: The unique combination of functional groups could be explored in the development of specialty polymers or other materials.[10]

References

  • Eastern Technologies, Inc. (2015, March 18).
  • U.S. Environmental Protection Agency. (n.d.). 1-(2-Chlorophenyl)-3-phenylpropan-1-one Properties. CompTox Chemicals Dashboard.
  • The Royal Society of Chemistry. (2019). Electronic supplementary information for: Ruthenium-catalyzed β-alkylation of secondary alcohols with primary alcohols.
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2024, March 6).
  • Sigma-Aldrich. (2026, January 13).
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: (S)-1-(4-Chlorophenyl)ethylamine.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
  • Shinde, S. D., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][11]dioxin-6-yl)prop-2-en-1-one. IUCrData, 7(10).

  • BenchChem. (2025, December). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • Supporting Information for Carbon Monoxide and Hydrogen (Syngas)
  • Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum.
  • PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol.
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  • Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • MedChemExpress. (n.d.). 1-(3-Chlorophenyl)propan-1-one (m-Chloropropiophenone).
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  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)propane-1,2-dione.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
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  • PubChemLite. (n.d.). 3-(3-chlorophenyl)propan-1-ol (C9H11ClO).
  • MDPI. (n.d.). Supplementary Materials: 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
  • Smolecule. (2023, August 16). 2-(4-Chlorophenyl)-1,3-dioxolane.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)propane-1,2-dione.
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  • ResearchGate. (2025, August 9). Physical Properties of Substituted 1,3-Dioxolan-2-ones.
  • ResearchGate. (2025, August 9). New Aryl-Substituted 1,4-Dioxanes Prepared from Propargyl Ethers of (Bromomethyl)(phenylalkyl)methanols.
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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of complex organic molecules. This document will cover the predicted ¹³C NMR spectrum, a detailed experimental protocol for its acquisition, and the rationale behind the spectral assignments, grounded in established principles of NMR spectroscopy.

Introduction: The Structural Significance of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a multifaceted organic molecule featuring a chiral center, an aromatic ring with an electronegative substituent, and a heterocyclic acetal group. The precise characterization of its carbon skeleton is paramount for confirming its identity, purity, and stereochemistry, which are critical parameters in pharmaceutical development and chemical research. ¹³C NMR spectroscopy offers a direct and powerful method for probing the electronic environment of each carbon atom within the molecule, providing a unique fingerprint of its structure.[1][2] The greater chemical shift dispersion of ¹³C NMR compared to ¹H NMR is particularly advantageous for resolving the signals of each unique carbon in such a complex structure.[3]

Predicted ¹³C NMR Spectrum and Signal Assignments

Due to the absence of a publicly available experimental ¹³C NMR spectrum for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, this section provides a detailed prediction of the chemical shifts based on data from analogous structures and established substituent effects. The molecule's structure with numbered carbon atoms is presented below for clarity in the subsequent assignments.

Figure 1: Molecular structure of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol with carbon numbering.

The predicted chemical shifts are summarized in the table below. The molecule lacks any symmetry, and therefore, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.[4][5]

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale for Assignment
2-Chlorophenyl Group
C1~140-142Quaternary aromatic carbon attached to the propanol chain. Deshielded due to its connection to the side chain.
C2~132-134Aromatic carbon bearing the chlorine atom. The electronegativity of chlorine causes a downfield shift.
C3, C4, C5, C6~127-130Aromatic CH carbons. Their precise shifts will vary based on their position relative to the chloro and propanol substituents.
Propanol Backbone
~70-75Carbinol carbon (CH-OH). Deshielded by the directly attached hydroxyl group and the aromatic ring.
~35-40Methylene carbon adjacent to the carbinol center.
~30-35Methylene carbon adjacent to the dioxanyl group.
1,3-Dioxanyl Group
C_acetal~100-105Acetal carbon, significantly deshielded by two adjacent oxygen atoms.
C_dioxane_eq~65-70Methylene carbons of the dioxane ring, deshielded by the neighboring oxygen atoms.[6]
C_dioxane_ax~25-30Methylene carbon at the 5-position of the dioxane ring.[6]

Experimental Protocol for Quantitative ¹³C NMR Spectroscopy

Acquiring a high-quality, quantitative ¹³C NMR spectrum requires careful attention to experimental parameters to ensure accurate signal integration and resolution.[3] The following protocol is designed for this purpose.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its single, well-characterized solvent resonance at approximately 77.16 ppm.[7]

  • Sample Concentration: Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.0 ppm.[6][7]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[2][3]

  • Acquisition Time (at): 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ relaxation time of any carbon in the molecule is crucial for accurate quantification.[3] For non-protonated carbons, this may require a delay of 30-60 seconds.

  • Pulse Angle: A 90° pulse angle should be used to maximize the signal-to-noise ratio in each scan.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 400 MHz instrument) is sufficient to cover the expected chemical shift range of organic molecules.[8][9]

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is carefully phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline for accurate integration.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.0 ppm.

  • Peak Picking and Integration: The chemical shift of each peak is determined, and for quantitative analysis, the integral of each peak is measured.

Advanced NMR Experiments for Complete Structural Elucidation

To unambiguously assign each carbon signal, a series of two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the definitive assignment of protonated carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.[2]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.[8][10]

Figure 2: Experimental workflow for the ¹³C NMR analysis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.

Conclusion

References

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9673–9679. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. RSC Advances, 8(16), 8874–8885. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Retrieved from [Link]

  • de Graaf, R. A., Klomp, D. W., & Rothman, D. L. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 20(3), 291–307. Retrieved from [Link]

  • Evans, D. A., Rieger, D. L., & Gage, J. R. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099–7100. Retrieved from [Link]

  • Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • Sarotti, A. M. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Organic Chemistry, 84(15), 9331–9342. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(o-Chlorophenyl)acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000303 1,3-Propanediol. Retrieved from [Link]

  • NFDI4Chem Search Service. (2024, February 28). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]

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Technical Guide: Mass Spectrometry Profiling of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

[1]

Executive Summary

This technical guide details the mass spectrometric characterization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol , a critical chiral intermediate often employed in the synthesis of antihistamines and psychoactive pharmaceutical agents.

The molecule presents unique analytical challenges due to the juxtaposition of a stable 2-chlorophenyl moiety (requiring isotope pattern analysis) and an acid-labile 1,3-dioxane protecting group. This guide synthesizes Electron Ionization (EI) fragmentation logic with Soft Ionization (ESI) protocols to provide a robust framework for structural confirmation and impurity profiling.[1]

Part 1: Chemical Identity & Structural Logic[1]

Before initiating MS workflows, the operator must understand the structural "breakpoints" of the molecule.

PropertySpecificationAnalytical Relevance
Formula

Base for Exact Mass calculation.
Mol. Weight ~256.73 g/mol Target for Molecular Ion (

).[1]
Monoisotopic Mass 256.0866 DaTarget for High-Res MS (HRMS).[1]
Key Moiety A 2-ChlorophenylIsotope Signature: Distinctive 3:1 ratio for

.[1]
Key Moiety B 1,3-Dioxan-2-ylDiagnostic Fragment: m/z 87 (

).[1][2] Acid sensitive.[1]
Key Moiety C Secondary AlcoholAlpha Cleavage: Primary fragmentation site in EI.[1]

Part 2: Fragmentation Mechanics (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable fragmentation driven by the secondary alcohol and the dioxane ring. The molecular ion (

The Chlorine Isotope Rule

The most immediate validation of the core structure is the chlorine isotope pattern.

  • Observation: Any fragment containing the aromatic ring must display a doublet peak separated by 2 Da.

  • Intensity Ratio: The peak intensity of

    
     vs. 
    
    
    will be approximately 3:1 (100% vs 32%).
  • Note: If this ratio is distorted, suspect interference or co-elution of non-chlorinated impurities.[1]

Primary Fragmentation Pathways

The fragmentation is dominated by Alpha-Cleavage adjacent to the hydroxyl group and Dioxane Ring Cleavage .

  • Pathway A (Alpha-Cleavage): Breaking the

    
     bond of the propyl chain.
    
    • Fragment: 2-Chlorobenzyl alcohol cation (

      
      ).[1]
      
    • m/z: 155 (

      
      ) and 157  (
      
      
      ).[1]
    • Significance: Confirms the "left" side of the molecule (aromatic + alcohol).

  • Pathway B (Dioxane Signature):

    • Fragment: 1,3-dioxan-2-ylium cation (

      
      ).[1]
      
    • m/z: 87 .[1]

    • Significance: This is often the Base Peak (100% abundance) in dioxane derivatives. It confirms the integrity of the protecting group.

  • Pathway C (Dehydration):

    • Fragment: Loss of water (

      
      ).[1]
      
    • m/z: 238 / 240.[1]

    • Significance: Common in alcohols, often leading to a more stable alkene ion.[1]

Visualization of Fragmentation Logic

FragmentationMMolecular Ion (M+)m/z 256/258PathAAlpha Cleavage(C1-C2 Bond)M->PathAPathBDioxane CleavageM->PathBPathCDehydration(-H2O)M->PathCFrag1Chlorobenzyl Cationm/z 155 (157)PathA->Frag1DominantFrag2Dioxanyl Cationm/z 87PathB->Frag2Base Peak CandidateFrag3Alkene Ionm/z 238 (240)PathC->Frag3Thermal/EI Driven

Figure 1: Predicted EI-MS fragmentation pathways showing the origin of diagnostic ions m/z 155 and m/z 87.

Part 3: LC-MS (ESI) Methodology & Protocols[1][3]

Electrospray Ionization (ESI) is preferred for purity analysis and confirming the intact molecular weight. However, the acid-labile nature of the 1,3-dioxane group dictates strict mobile phase controls.

Critical "Expertise" Warning: Acid Hydrolysis

Standard LC-MS mobile phases often use 0.1% Formic Acid (pH ~2.7).[1]

  • Risk: This pH is sufficient to hydrolyze the dioxane acetal back to the aldehyde on the column or in the source, leading to a false "impurity" peak at m/z 198 (Aldehyde form).

  • Solution: Use Ammonium Acetate (10mM) or Ammonium Formate to buffer the pH to 4.5–5.0. This maintains ionization efficiency while preserving the acetal.

LC-MS Experimental Protocol
Sample Preparation
  • Diluent: Methanol/Water (50:50).[1] Avoid pure acetonitrile if solubility allows, as it can suppress ionization in ESI.[1]

  • Concentration: 10 µg/mL (10 ppm) for full scan; 100 ng/mL for SIM/MRM.

  • Filtration: 0.22 µm PTFE filter (Nylon can sometimes bind polar alcohols).[1]

Instrument Parameters (Agilent/Waters Q-TOF or Triple Quad)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Oxygenated motifs protonate/sodiate well.[1]
Mobile Phase A 5mM Ammonium Acetate in

Buffers pH to prevent acetal hydrolysis.[1]
Mobile Phase B Methanol or AcetonitrileMeOH often yields better sensitivity for alcohols.[1]
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow.[1]
Column C18 (e.g., Zorbax Eclipse), 1.8µmStandard reverse-phase retention.[1]
Source Temp < 350°CPrevent thermal degradation of the acetal.
Cone Voltage 20 - 30 VKeep low to prevent in-source fragmentation.[1]
Expected Ions (ESI+)
  • 
    :  m/z 257.09 (and 259.09).[1]
    
  • 
    :  m/z 279.08. Note: Dioxanes are excellent sodium chelators.[1] This is often the dominant peak.
    
  • 
    :  m/z 274.12 (if using ammonium buffer).[1]
    

Part 4: Impurity Profiling & Quality Control[1]

In drug development, this molecule is a "building block."[1] Purity is paramount.

The "Hydrolysis" Impurity

If the storage conditions are too acidic or wet, the dioxane ring opens.

  • Impurity: 3-(2-chlorophenyl)-3-hydroxypropanal.[1]

  • Detection: Appearance of a peak at m/z 198 (ESI+) or shift in retention time (aldehyde is more polar than the dioxane).

The "Elimination" Impurity

Thermal stress (GC inlet too hot) or harsh synthesis conditions causes water loss.

  • Impurity: 1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)prop-1-ene.[1]

  • Detection: m/z 238 (EI) or 239 (ESI+).[1]

Workflow Visualization

Workflowcluster_LCLC-MS Path (Purity)cluster_GCGC-MS Path (Structure)SampleRaw Sample(Solid/Oil)PrepDilution in 50:50 MeOH:H2O(Neutral pH Check)Sample->PrepLCHPLC Separation(Ammonium Acetate Buffer)Prep->LCDerivOptional: TMS Derivatization(BSTFA + 1% TMCS)Prep->DerivESIESI Source (+)Low Cone VoltageLC->ESIData1Detect [M+Na]+ (m/z 279)Check for Hydrolysis (m/z 198)ESI->Data1EIEI Source (70eV)Deriv->EIData2Confirm m/z 87 & 155Verify Cl Isotope PatternEI->Data2

Figure 2: Dual-pathway analytical workflow ensuring both structural confirmation (GC-MS) and purity analysis (LC-MS).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass spectrum of 1,3-Dioxane derivatives (Class: Acetals).[1][2] NIST Standard Reference Database.[1]

  • Doc Brown's Chemistry. (2024).[1] Interpretation of Mass Spectra: 1,3-Dioxane fragmentation patterns.

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns.

  • Frontiers in Chemistry. (2019). Recent Approaches for Chemical Speciation and Analysis by ESI-MS (Acid Lability Context).

  • University of Calgary. (2024).[1] Mass Spectroscopy: Isotope patterns for -Cl and -Br.[1][1]

crystal structure of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Determination of Novel Phenylpropanol Derivatives: A Case Study Approach

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For researchers, scientists, and drug development professionals, understanding the crystal structure of a potential therapeutic agent is paramount for rational drug design and optimization.[1][2][3] This guide provides a comprehensive overview of the principles and methodologies involved in determining the crystal structure of small organic molecules, a cornerstone of modern pharmaceutical development.[3][4] Due to the absence of publicly available crystallographic data for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, this paper will use the closely related and structurally characterized compound, (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol hemihydrate, as a practical case study to illustrate the experimental workflow and data analysis.

Introduction: The Imperative of Structural Elucidation in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is long and fraught with challenges. A significant hurdle lies in understanding how a drug molecule interacts with its biological target at an atomic level.[1][2] X-ray crystallography provides an unparalleled, high-resolution view of molecular architecture, revealing intricate details of bond lengths, bond angles, and intermolecular interactions.[5][6][7] This information is instrumental in:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a compound with its biological activity to guide the design of more potent and selective analogs.

  • Lead Optimization: Modifying a lead compound to improve its pharmacological properties, such as binding affinity and metabolic stability.[2]

  • Polymorphism Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, stability, and bioavailability.[8]

The subject of this guide, phenylpropanol derivatives, represents a class of compounds with significant therapeutic potential. Their structural characterization is a key step in unlocking their full medicinal value.

The Experimental Workflow: From Crystal to Structure

The determination of a molecular structure through single-crystal X-ray diffraction is a systematic process that can be broken down into several key stages. The causality behind each experimental choice is crucial for obtaining high-quality, reliable data.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer Mounted Crystal data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Processed Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Synthesis and Crystallization

The foundational step is the synthesis of the target compound with high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Following synthesis and purification, the critical process of crystallization is undertaken. The goal is to grow single crystals of sufficient size and quality (typically >20 µm in all dimensions)[5]. This is often the most challenging and empirical step, with common techniques including:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

Data Collection

Once suitable crystals are obtained, a single crystal is carefully selected and mounted on a goniometer head in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots (reflections) of varying intensities.[6] A modern diffractometer, often equipped with a CCD or pixel detector, rotates the crystal through a series of orientations to collect a complete dataset of these reflections.[6]

Structure Solution and Refinement

The collected diffraction data, which contains information about the amplitudes of the diffracted waves, must be processed. This involves integrating the intensities of the reflections and applying various corrections. However, the phase information of the diffracted waves is lost during the experiment, leading to the "phase problem." For small molecules, this is typically solved using direct methods, which are mathematical techniques that can estimate the phases directly from the diffraction intensities.[6]

The initial solution provides a rough electron density map, from which an initial model of the molecule can be built. This model is then refined against the experimental data using a least-squares minimization process. The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Case Study: Crystal Structure of (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol hemihydrate

As a proxy for our topic of interest, we will examine the crystallographic data for (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol hemihydrate.[9]

Figure 2: 2D representation of (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol.

Crystallographic Data

The following table summarizes the key crystallographic data for the case study compound.[9]

ParameterValue
Chemical FormulaC₁₃H₁₇ClO₃ · 0.5 H₂O
Formula Weight265.22
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)14.2010(8)
b (Å)24.4565(15)
c (Å)7.8551(5)
V (ų)2728.1(3)
Z4
R-factor (Rgt(F))0.0434
Structural Analysis

The crystal structure reveals several key features:

  • Conformation: The 1,3-dioxane ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The 2-chlorophenyl substituent occupies an equatorial position, which is generally favored for bulky groups to minimize steric hindrance.

  • Intermolecular Interactions: In the crystal lattice, adjacent molecules are connected by O-H···O hydrogen bonds, forming dimers. These hydrogen bonds, along with other weaker intermolecular forces, dictate the overall packing of the molecules in the crystal.

A thorough analysis of bond lengths and angles would further confirm the expected molecular geometry and identify any unusual features that might influence the molecule's reactivity or biological interactions.

The Role of Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures.[10][11] It is an invaluable resource for researchers, allowing them to:

  • Search for known crystal structures.

  • Analyze trends in molecular geometry and intermolecular interactions.

  • Validate experimental results.

  • Aid in the prediction of crystal structures.

The CSD is a testament to the collective efforts of the scientific community and a cornerstone of modern structural chemistry.[12]

Conclusion

The determination of the crystal structure of a small molecule is a powerful technique that provides fundamental insights into its properties and function. While the crystal structure for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is not currently available in the public domain, the principles and methodologies outlined in this guide, and illustrated through a closely related case study, provide a robust framework for its future characterization. For professionals in drug development, a deep understanding of these techniques is not merely academic but a crucial component of the rational design of new and effective medicines.

References

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • OMICS International. The Role of Crystallography in Drug Development.
  • PMC.
  • The University of Queensland. Small molecule X-ray crystallography.
  • Wikipedia. X-ray crystallography.
  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Office of Research and Innovation, NC State University. Small Molecule X-ray Crystallography.
  • re3data.org.
  • CCDC.
  • CCDC.
  • ResearchGate. Crystal structure of (2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)

Sources

presumed mechanism of action of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Authored by: A Senior Application Scientist

Abstract

The compound 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a novel chemical entity for which the mechanism of action has not been empirically determined. This guide deconstructs its molecular architecture to postulate plausible biological targets and signaling pathways. By examining its core structural motifs—the 2-chlorophenyl propanol backbone and the 1,3-dioxane moiety—we can draw parallels to established pharmacophores. This document outlines three primary hypotheses for its mechanism of action: 1) modulation of adrenergic receptors, 2) interaction with monoamine transporters, and 3) multi-target engagement of central nervous system (CNS) receptors. We provide a comprehensive framework for the experimental validation of these hypotheses, including detailed in silico, in vitro, and cell-based assay protocols. This guide is intended for researchers in pharmacology and drug development, offering a structured approach to elucidating the pharmacological profile of this and similar novel compounds.

Introduction and Structural Analysis

The rational design and discovery of new therapeutic agents hinge on a deep understanding of their structure-activity relationships (SAR).[1][2] The molecule 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol presents a unique combination of chemical features that suggest potential interactions with key physiological systems. Lacking direct empirical data, a systematic analysis of its structure is the first step in forming a cogent hypothesis about its biological function.

Molecular Structure:

Key Structural Motifs:

  • Phenylpropanolamine-like Scaffold: The core of the molecule is a 1-phenyl-1-propanol structure. This scaffold is famously present in phenylpropanolamine, a sympathomimetic agent known to act as a nonselective adrenergic receptor agonist.[3] It is also structurally reminiscent of the aryloxypropanolamine backbone found in many beta-blockers, such as propranolol, which are antagonists of β-adrenergic receptors.[][5] The presence of this framework strongly suggests a potential interaction with the adrenergic system.

  • 2-Chlorophenyl Group: The chlorine substitution on the ortho-position of the phenyl ring significantly impacts the molecule's electronic properties and lipophilicity. Halogenation is a common strategy in medicinal chemistry to modulate binding affinity, selectivity, and pharmacokinetic properties.[6] In compounds like 3-chlorocathinone, this substitution is known to influence interactions with monoamine transporters.[7][8]

  • 1,3-Dioxane Moiety: The 1,3-dioxane ring is a heterocyclic ether. In medicinal chemistry, dioxane derivatives have been explored for a range of activities. Notably, certain 1,4-dioxane compounds have been identified as multi-target agents with affinity for both dopaminergic (D2-like) and serotonergic (5-HT1A) receptors, making them potential treatments for complex CNS disorders like schizophrenia or Parkinson's disease.[9] The dioxane ring can influence solubility, act as a bioisostere for other functional groups, and provide specific steric and electronic features for receptor binding.[10][11]

Based on this analysis, we can formulate several testable hypotheses regarding the compound's mechanism of action.

Hypothesized Mechanisms of Action

Hypothesis 1: Adrenergic Receptor Modulation

The most direct hypothesis, based on the phenylpropanolamine-like core, is that the compound modulates adrenergic receptors (ARs). These G-protein coupled receptors (GPCRs) are central to the regulation of cardiovascular and respiratory functions.

Scientific Rationale: The structural similarity to both AR agonists (phenylpropanolamine) and antagonists (propranolol) suggests a high probability of binding.[3] The specific functional outcome—agonism versus antagonism—would be determined by how the unique combination of the 2-chlorophenyl and 1,3-dioxane groups orients the molecule within the receptor's binding pocket. For instance, antagonism at β-receptors, similar to propranolol, would lead to a decrease in heart rate and contractility by blocking the downstream production of cyclic AMP (cAMP).[12]

G cluster_extracellular cluster_intracellular Compound Test Compound (Antagonist) BAR BAR Compound->BAR Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->BAR Binds ATP ATP cAMP cAMP PKA Protein Kinase A CellularResponse Cellular Response (e.g., ↑ Heart Rate)

Hypothesis 2: Monoamine Transporter Inhibition

The 2-chlorophenyl moiety is a feature found in several synthetic cathinones and other CNS stimulants that act on monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7][8]

Scientific Rationale: These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters leads to increased neurotransmitter levels, resulting in stimulant or antidepressant-like effects. The core structure of the test compound shares features with phenylpropanoid amides and cathinone derivatives known to interact with these systems.[7][13] Therefore, it is plausible that the compound could function as a monoamine reuptake inhibitor.

G Start HEK293 Cells Expressing DAT, NET, or SERT Step1 Pre-incubate cells with Test Compound or Control Start->Step1 Step2 Add radiolabeled substrate (e.g., [³H]Dopamine) Step1->Step2 Step3 Incubate for a defined period (e.g., 10 minutes) Step2->Step3 Step4 Wash cells to remove extracellular substrate Step3->Step4 Step5 Lyse cells and measure intracellular radioactivity via scintillation counting Step4->Step5 Result Calculate % Inhibition and determine IC₅₀ Step5->Result

Hypothesis 3: Multi-Target CNS Receptor Engagement

The combination of the phenylpropanolamine-like core and the dioxane ring may create a pharmacophore that interacts with multiple receptor types in the CNS, beyond the classic adrenergic system.

Scientific Rationale: Studies on 1,4-dioxane derivatives have revealed compounds with complex pharmacological profiles, exhibiting affinity for D2-like dopamine receptors, 5-HT1A serotonin receptors, and α1-adrenoceptors.[9] This "magic shotgun" approach can be beneficial for treating complex multifactorial diseases.[9] The test compound's structure is sufficiently distinct to warrant a broader screening approach to identify potential unforeseen targets.

Experimental Validation Protocols

To systematically test these hypotheses, a tiered approach involving in silico, in vitro, and cell-based assays is recommended.

In Silico Screening: Molecular Docking

Objective: To predict the binding affinity and pose of the compound at the orthosteric binding sites of key GPCRs and transporters.

Protocol:

  • Target Selection: Obtain crystal structures of human β2-adrenergic (PDB: 2RH1), D2 dopamine (PDB: 6CM4), 5-HT1A serotonin receptors, and the dopamine transporter (PDB: 4M48).

  • Protein Preparation: Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling suite (e.g., Schrödinger Maestro, MOE). Define the binding site based on the co-crystallized ligand.

  • Ligand Preparation: Generate a 3D conformation of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. Assign partial charges and minimize its energy.

  • Docking Simulation: Perform docking using a program like AutoDock Vina or Glide. Run simulations against each prepared target.

  • Analysis: Analyze the results based on docking scores (predicted binding energy) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) observed in the predicted binding poses.

In Vitro Validation: Receptor Binding Assays

Objective: To empirically determine the binding affinity (Ki) of the compound for a panel of relevant receptors.

Protocol:

  • Assay Panel: Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP) or perform in-house assays. The panel should include, at a minimum:

    • Adrenergic Receptors: α1, α2, β1, β2

    • Dopamine Receptors: D1, D2, D3, D4

    • Serotonin Receptors: 5-HT1A, 5-HT2A

    • Monoamine Transporters: DAT, NET, SERT

  • Assay Principle: The assay measures the displacement of a specific high-affinity radioligand from the target receptor by the test compound.

  • Procedure: a. Prepare cell membrane homogenates expressing the target receptor. b. Incubate membranes with a fixed concentration of the appropriate radioligand (e.g., [³H]-dihydroalprenolol for β-ARs) and varying concentrations of the test compound. c. After reaching equilibrium, separate bound from free radioligand by rapid filtration. d. Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data Summary

TargetRadioligandTest Compound Kᵢ (nM)Reference CompoundReference Kᵢ (nM)
β₁-Adrenergic [³H]-CGP 12177Experimental ValuePropranolol1.2
β₂-Adrenergic [³H]-DihydroalprenololExperimental ValuePropranolol0.8
D₂ Dopamine [³H]-SpiperoneExperimental ValueHaloperidol2.5
5-HT₁ₐ Serotonin [³H]-8-OH-DPATExperimental ValueBuspirone15
Dopamine Transporter [³H]-WIN 35,428Experimental ValueCocaine150
Cell-Based Functional Assays

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at targets identified in the binding assays.

Protocol (Example for β₂-Adrenergic Receptor):

  • Cell Line: Use HEK293 or CHO cells stably expressing the human β₂-adrenergic receptor.

  • Assay Principle: The β₂-AR is a Gs-coupled receptor. Agonist binding activates adenylate cyclase, leading to an increase in intracellular cAMP. This assay measures changes in cAMP levels.

  • Procedure (Antagonist Mode): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. c. Stimulate the cells with a known concentration of an agonist (e.g., isoproterenol at its EC₈₀). d. After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound. A rightward shift in the agonist dose-response curve in the presence of the compound indicates competitive antagonism. Calculate the pA₂ value using a Schild plot to quantify antagonist potency.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to elucidating the mechanism of action for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. By leveraging knowledge of its structural motifs, we have postulated three plausible mechanisms: adrenergic receptor modulation, monoamine transporter inhibition, and multi-target CNS engagement. The provided experimental protocols offer a clear pathway for validating these hypotheses.

The initial results from binding and functional assays will be critical in guiding further investigation. Should the compound demonstrate high affinity and functional activity at a specific target, subsequent studies should focus on selectivity profiling, in vivo animal models to assess physiological effects (e.g., blood pressure, locomotor activity), and pharmacokinetic profiling to evaluate its drug-like properties. This systematic approach ensures a thorough and efficient characterization of this novel chemical entity, paving the way for its potential development as a therapeutic agent.

References

  • García-Serna, R., & Maestro, B. (2024). Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. Journal of Pharmacy and Pharmacology, 49(1), 10-15. [Link]

  • Del Bello, F., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(15), 2855–2868. [Link]

  • Al-Dhfyan, A. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Cureus, 16(11), e63051. [Link]

  • Kim, J. Y., et al. (2012). Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. Bioorganic & Medicinal Chemistry Letters, 22(18), 5859-5862. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Chemical structures of the new 1,4-dioxane derivatives 3−19. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Wikipedia. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. ijpsrr.com. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. jyoungpharm.org. [Link]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • SlideShare. (n.d.). Structures Activity Relationship. SlideShare. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15003-15016. [Link]

  • Frison, S., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4321. [Link]

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Al-Ghananeem, A. M. (2025). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Pharmaceuticals, 18(10), 1367. [Link]

  • Dr Matt & Dr Mike. (2018). Propranolol - Mechanism of Action. YouTube. [Link]

  • Wikipedia. (n.d.). Propranolol. Wikipedia. [Link]

  • Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. lupinepublishers.com. [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive framework for the synthesis, purification, characterization, and potential exploration of the novel chemical entity, 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. As a compound not presently documented in scientific literature, this document serves as a foundational whitepaper for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust synthetic strategy centered on a Grignard reaction, detail rigorous protocols for structural elucidation via spectroscopic and chromatographic techniques, and hypothesize potential areas of biological investigation based on the molecule's constituent functional groups. This guide is designed to be a self-validating system, explaining the scientific rationale behind each proposed step to ensure technical accuracy and reproducibility.

Introduction and Rationale

The exploration of novel chemical structures is a cornerstone of innovation in pharmaceutical and materials science. The target molecule, 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, combines three distinct chemical motifs: a 2-chlorophenyl ring, a propan-1-ol backbone, and a 1,3-dioxane heterocycle. While this specific combination has not been previously reported, its substructures are prevalent in a range of biologically active compounds.

  • Chlorophenyl Moiety: The presence of a halogenated aromatic ring is a common feature in many pharmaceutical agents, influencing properties such as metabolic stability, membrane permeability, and receptor binding affinity.[1]

  • Propanolamine Backbone: The related aryloxypropanolamine structure is the foundation for a major class of cardiovascular drugs known as beta-blockers.[2]

  • 1,3-Dioxane Ring: This cyclic acetal is often used as a protecting group for 1,3-diols or carbonyl compounds in multi-step synthesis due to its stability under various conditions.[3][4] It also serves as a rigid conformational anchor in the design of receptor ligands.

Given the absence of existing literature, this guide provides a prospective and logical pathway for the creation and analysis of this target compound. It is intended to equip researchers with the necessary theoretical and practical knowledge to pursue its synthesis and investigate its properties.

Molecular Structure and Predicted Properties

A thorough understanding of the target molecule's structure is essential for designing its synthesis and predicting its characteristics.

Structure:

Caption: Chemical structure of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale / Method
Molecular Formula C₁₃H₁₇ClO₃ Calculated from structure
Molecular Weight 256.72 g/mol Calculated from formula
Appearance Colorless to pale yellow oil or low-melting solid Typical for similar poly-functionalized organic molecules
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Sparingly soluble in water. Presence of polar alcohol and ether groups balanced by nonpolar aromatic and alkyl portions.
Boiling Point > 250 °C (estimated) High due to hydrogen bonding (OH group) and molecular weight.

| Chirality | Chiral center at C1 (the carbon bearing the OH group) | The molecule will exist as a racemic mixture unless a stereoselective synthesis is employed. |

Proposed Synthetic Route

A robust and logical approach to synthesizing a novel molecule is through retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.[5][6][7]

Retrosynthetic Analysis

The key bond formation for creating the secondary alcohol is the C-C bond between the chlorophenyl ring and the propanol backbone. The Grignard reaction is an ideal choice for this transformation.[8][9]

Retrosynthesis target 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (Target Molecule) disconnection C-C Disconnection (Grignard Reaction) target->disconnection Retrosynthesis grignard 2-Chlorophenylmagnesium bromide (Grignard Reagent) disconnection->grignard aldehyde 2-(1,3-Dioxan-2-yl)acetaldehyde (Electrophile) disconnection->aldehyde start_grignard 2-Chlorobromobenzene grignard->start_grignard From start_aldehyde Malondialdehyde tetraethyl acetal + 1,3-Propanediol aldehyde->start_aldehyde From

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key precursors:

  • A nucleophile: 2-Chlorophenylmagnesium bromide, a Grignard reagent.

  • An electrophile: 2-(1,3-Dioxan-2-yl)acetaldehyde.

Forward Synthesis Pathway

The forward synthesis involves two primary stages: preparation of the aldehyde electrophile and the subsequent Grignard reaction.

Forward_Synthesis cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Grignard Reaction sm1 Malondialdehyde tetraethyl acetal aldehyde 2-(1,3-Dioxan-2-yl)acetaldehyde sm1->aldehyde 1. Acidic Hydrolysis 2. Acetal Protection sm2 1,3-Propanediol sm2->aldehyde sm3 2-Chlorobromobenzene grignard 2-Chlorophenylmagnesium bromide sm3->grignard Anhydrous THF sm4 Mg turnings sm4->grignard alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide grignard->alkoxide Nucleophilic Addition Anhydrous THF, 0°C to RT product Target Molecule alkoxide->product Aqueous Acidic Workup (e.g., NH4Cl)

Caption: Proposed forward synthesis workflow.

Experimental Protocols

The following protocols are detailed to guide the synthesis and characterization. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions using oven-dried glassware and inert atmosphere (Nitrogen or Argon).[10]

Protocol: Synthesis of 2-(1,3-Dioxan-2-yl)acetaldehyde (Electrophile)

This procedure involves the controlled hydrolysis of a stable precursor followed by in-situ protection of the resulting aldehyde.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malondialdehyde tetraethyl acetal (1 eq.) and a solution of 1 M HCl in a 1:1 mixture of THF/water.

  • Hydrolysis: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Acetal Protection: Add 1,3-propanediol (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically. Continue refluxing until no more water is collected.

  • Workup: Cool the mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure aldehyde.

Protocol: Synthesis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in a flame-dried three-neck flask under an inert atmosphere.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-chlorobromobenzene (1 eq.) in anhydrous THF dropwise. The reaction is exothermic and may require an ice bath to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.[8]

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 2-(1,3-Dioxan-2-yl)acetaldehyde (0.95 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure target molecule.

Structural Characterization and Data Analysis

Confirmation of the final product's structure and purity is critical. A combination of spectroscopic and chromatographic methods should be employed.[11]

Predicted Spectroscopic Data

The following table summarizes the expected signals in the NMR and IR spectra, based on data for analogous compounds.[12][13][14]

Table 2: Predicted Spectroscopic Data for the Target Molecule

Technique Expected Signals / Peaks Assignment
¹H NMR δ 7.2-7.6 ppm (m, 4H) Aromatic protons (2-chlorophenyl group)
δ ~4.8-5.0 ppm (t or dd, 1H) CH-OH proton (C1)
δ ~4.5 ppm (t, 1H) Acetal proton (C9)
δ 3.7-4.2 ppm (m, 4H) -O-CH₂- protons of dioxane ring (C10, C11)
δ ~3.5 ppm (d, 1H) OH proton (broad singlet, D₂O exchangeable)
δ 1.8-2.2 ppm (m, 4H) -CH₂- protons (C8 and C10/C11 central CH₂)
¹³C NMR δ 140-145 ppm Quaternary aromatic carbon attached to Cl
δ 125-130 ppm Aromatic CH carbons
δ ~100 ppm Acetal carbon (C9)
δ ~70-75 ppm CH-OH carbon (C1)
δ ~67 ppm -O-CH₂- carbons of dioxane ring (C10, C11)
δ ~35-40 ppm -CH₂- carbon (C8)
δ ~26 ppm Central -CH₂- of dioxane ring
FT-IR (cm⁻¹) 3600-3200 (broad) O-H stretch (alcohol)
3100-3000 C-H stretch (aromatic)
2950-2850 C-H stretch (aliphatic)
1600-1450 C=C stretch (aromatic ring)
1200-1000 (strong) C-O stretch (alcohol and acetal ethers)
~750 (strong) C-Cl stretch
Mass Spec (EI) M⁺ peak at m/z 256/258 Molecular ion (³⁵Cl/³⁷Cl isotope pattern)

| | Key Fragments | Loss of H₂O, loss of dioxane moiety, fragments from the chlorophenyl group. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.[11]

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile/water or Methanol/water gradient.

  • Detector: UV detector set to a wavelength where the chlorophenyl group absorbs (e.g., 254 nm).

  • Acceptance Criteria: Purity should be ≥95% for use in biological assays.

Potential Applications and Biological Activity

While the biological profile of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is unknown, its structural motifs suggest several avenues for investigation.

  • Antimicrobial/Antifungal Activity: Phenylpropanoid derivatives are known to possess antimicrobial properties.[15] The presence of the lipophilic chlorophenyl group could enhance membrane disruption or interaction with microbial targets.

  • Neurological Activity: The core structure is related to propanolamines, which are known to interact with adrenergic receptors.[2] Furthermore, many compounds containing a chlorophenyl group exhibit activity on the central nervous system, including potential anticonvulsant properties.[16]

  • Enzyme Inhibition: The molecule could be explored as an inhibitor for various enzymes. For instance, related structures have been investigated as prolyl oligopeptidase (POP) inhibitors, which are targets for neurodegenerative disorders.[17]

Initial screening should involve a panel of assays relevant to these areas, including minimum inhibitory concentration (MIC) assays against a range of bacteria and fungi, and receptor binding or enzyme inhibition assays.

Conclusion

This technical guide provides a comprehensive and scientifically grounded roadmap for the synthesis and analysis of the novel compound 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. By leveraging established synthetic methodologies, particularly the Grignard reaction, and standard analytical techniques, researchers can confidently produce and characterize this molecule. The proposed protocols and predicted data serve as a robust starting point for any laboratory equipped for organic synthesis. The exploration of this and similar novel chemical entities is vital for the continued advancement of medicinal chemistry and drug discovery.

References

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available: [Link]

  • LibreTexts. (2019, June 5). 18.11: Retrosynthetic Analysis of Grignard Products. Chemistry LibreTexts. Available: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. Available: [Link]

  • Chemconnections.org. Synthesis of Alcohols Using Grignard Reagents. Available: [Link]

  • Scribd. (n.d.). 14.6 Synthesis of Alcohols Using Grignard Reagents. Available: [Link]

  • Kuś, P., Kusz, J., Książek, M., Pieprzyca, E., & Rojkiewicz, M. (2017, August 29). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the illicit drug market. Forensic Toxicology. Available: [Link]

  • ResearchGate. 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available: [Link]

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of spectrum. Available: [Link]

  • University of Missouri–St. Louis. (n.d.). 19. The Grignard Reaction. Available: [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available: [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available: [Link]

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  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. Available: [Link]

  • PubMed. (2013, December 15). 1H and 13C NMR Investigation of 20-hydroxyecdysone Dioxolane Derivatives, a Novel Group of MDR Modulator Agents. Available: [Link]

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  • Semantic Scholar. (n.d.). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Available: [Link]

  • MDPI. (2021, December 11). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl.... Available: [Link]

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  • MDPI. (2022, December 3). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Available: [Link]

  • Al-Nahrain University. (n.d.). Synthesis of new propanolamine derivatives with potential antihypertensive activity. Available: [Link]

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  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available: [Link]

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A Technical Guide to the Solubility of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

In the realm of pharmaceutical research and development, a comprehensive understanding of a compound's solubility is a cornerstone of process chemistry, formulation development, and analytical method design. This guide addresses the solubility of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, a molecule of interest in synthetic and medicinal chemistry. It is critical to note at the outset that a thorough search of the public scientific literature and chemical databases reveals a conspicuous absence of published experimental data on the solubility of this specific compound.

This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework to predict the solubility behavior of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol based on its distinct structural motifs. By deconstructing the molecule into its constituent functional groups, we can infer its likely interactions with a spectrum of organic solvents. Secondly, and more critically, this document serves as a detailed, practical manual, equipping the researcher with the necessary experimental protocols to determine the solubility of this compound in-house. This empowers the end-user to generate the requisite data with scientific rigor, ensuring a self-validating and reliable outcome.

I. Molecular Architecture and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. To predict the solubility of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, we must first dissect its molecular structure.

Molecular Structure:

A Solute-Solvent Mixture Preparation B Equilibration A->B Incubate at constant temperature C Phase Separation (Centrifugation/Filtration) B->C Isolate saturated solution D Sample Dilution C->D Prepare for analysis E HPLC Analysis D->E Inject into HPLC system F Quantification E->F Compare to calibration curve cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanol HBD H-Bond Donor (OH group) HBA H-Bond Acceptor (OH, Dioxanyl O) Dipole Dipole-Dipole (C-Cl, C-O) VDW Van der Waals (Aromatic Ring) Solvent Organic Solvent Polarity Polarity Protic Protic/Aprotic HBD->Protic Strong Interaction (H-Bonding) HBA->Protic Strong Interaction (H-Bonding) Dipole->Polarity Moderate Interaction VDW->Polarity Weak Interaction (stronger in nonpolar)

Methodological & Application

Application Notes and Protocols for the Use of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol emerges as a valuable, yet underexplored, intermediate with significant potential for applications in medicinal chemistry and materials science. Its structure thoughtfully combines a latent carbonyl functionality, protected as a stable 1,3-dioxane acetal, with a reactive secondary alcohol and a synthetically versatile 2-chlorophenyl moiety. This arrangement allows for a sequential and controlled unmasking and elaboration of its functional groups, making it an attractive starting point for the synthesis of a diverse range of target molecules, including potential pharmaceutical agents. The presence of the chlorophenyl group is of particular interest, as this motif is found in numerous bioactive compounds, including anticonvulsant and antinociceptive agents.[1] This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in subsequent synthetic transformations.

Synthesis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol: A Step-by-Step Protocol

The synthesis of the title compound is proposed via a two-step sequence involving the protection of a commercially available keto-aldehyde followed by a Grignard reaction. This approach offers a reliable and scalable route to this valuable intermediate.

Step 1: Acetal Protection of 3-oxopropanal

The first step involves the chemoselective protection of the aldehyde functionality of 3-oxopropanal using 1,3-propanediol. The greater reactivity of the aldehyde over the ketone allows for selective protection under carefully controlled acidic conditions.

Protocol 1: Synthesis of 2-(1,3-dioxan-2-yl)ethan-1-one

ReagentMolecular Weight ( g/mol )QuantityMoles
3-oxopropanal (40% in water)72.0618.0 g0.10
1,3-Propanediol76.097.61 g0.10
p-Toluenesulfonic acid (p-TSA)172.200.17 g0.001
Toluene-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 3-oxopropanal (40% in water, 18.0 g, 0.10 mol), 1,3-propanediol (7.61 g, 0.10 mol), and toluene (150 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.17 g, 0.001 mol).

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. The formation of 1,3-dioxanes is a standard procedure for protecting carbonyl compounds.[2][3]

  • Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 3-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 2-(1,3-dioxan-2-yl)ethan-1-one as a colorless oil.

Step 2: Grignard Reaction with 2-chlorophenylmagnesium bromide

The second step involves the nucleophilic addition of a Grignard reagent, prepared from 2-bromochlorobenzene, to the ketone functionality of the protected intermediate.

Protocol 2: Synthesis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

ReagentMolecular Weight ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
2-Bromochlorobenzene191.4521.06 g0.11
Anhydrous Tetrahydrofuran (THF)-100 mL-
2-(1,3-dioxan-2-yl)ethan-1-one130.1413.01 g0.10

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (2.67 g, 0.11 mol).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of 2-bromochlorobenzene (21.06 g, 0.11 mol) in anhydrous THF (50 mL).

  • Add a small portion of the 2-bromochlorobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve 2-(1,3-dioxan-2-yl)ethan-1-one (13.01 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol as a viscous oil.

Synthesis_of_Target_Compound cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Grignard Reaction 3-oxopropanal 3-oxopropanal Protected_Ketone 2-(1,3-dioxan-2-yl)ethan-1-one 3-oxopropanal->Protected_Ketone p-TSA, Toluene, Reflux 1,3-propanediol 1,3-propanediol 1,3-propanediol->Protected_Ketone Target_Compound 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Protected_Ketone->Target_Compound 1. Grignard Reagent, THF 2. H₂O workup Grignard_Reagent 2-chlorophenylmagnesium bromide Grignard_Reagent->Target_Compound

Caption: Synthetic route to the target compound.

Applications in Organic Synthesis

The strategic placement of functional groups in 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol allows for a variety of synthetic transformations.

Deprotection to a Keto-Alcohol: A Gateway to Further Functionalization

The 1,3-dioxane group can be readily removed under acidic conditions to reveal the latent ketone functionality. The resulting 4-hydroxy-4-(2-chlorophenyl)butan-2-one is a valuable intermediate for the synthesis of various heterocyclic systems and other complex molecules. The deprotection of acetals and ketals is a fundamental transformation in organic synthesis.[4]

Protocol 3: Deprotection of the Acetal

ReagentMolecular Weight ( g/mol )QuantityMoles
1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol270.742.71 g0.01
Acetone-20 mL-
Water-5 mL-
2M Hydrochloric Acid-5 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (2.71 g, 0.01 mol) in a mixture of acetone (20 mL) and water (5 mL).

  • Add 2M hydrochloric acid (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-4-(2-chlorophenyl)butan-2-one.

Deprotection_Workflow Start 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanol Reaction Acidic Hydrolysis (2M HCl, Acetone/H₂O) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Product 4-hydroxy-4-(2-chlorophenyl)butan-2-one Workup->Product

Caption: Workflow for acetal deprotection.

Oxidation of the Secondary Alcohol

The secondary alcohol can be oxidized to a ketone, providing a different point of reactivity on the molecule. This transformation can be achieved using a variety of mild oxidizing agents.

Protocol 4: Oxidation to a Diketo-Acetal

ReagentMolecular Weight ( g/mol )QuantityMoles
1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol270.742.71 g0.01
Pyridinium chlorochromate (PCC)215.563.23 g0.015
Dichloromethane (DCM)-50 mL-
Celite-5 g-

Procedure:

  • In a 250 mL round-bottom flask, suspend pyridinium chlorochromate (PCC) (3.23 g, 0.015 mol) and Celite (5 g) in dichloromethane (DCM) (50 mL).

  • To this suspension, add a solution of 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (2.71 g, 0.01 mol) in DCM (20 mL) in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to afford 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanone.

Potential as a Pharmaceutical Intermediate

The structural motifs present in 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol are of significant interest in drug discovery. The chlorophenylpropanol core is found in compounds with analgesic properties.[5] Furthermore, the latent keto group can be elaborated into various nitrogen-containing heterocycles, a common strategy in the development of anticonvulsant agents.[1] The versatility of this intermediate makes it a promising starting material for the synthesis of libraries of compounds for biological screening.

Conclusion

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetically useful building block that can be readily prepared and elaborated into a variety of more complex structures. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate in their synthetic endeavors. The strategic combination of a protected carbonyl and a reactive alcohol allows for a range of orthogonal chemical transformations, paving the way for the efficient synthesis of novel compounds with potential biological activity.

References

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  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC. Molecules. 2019 Jul; 24(13): 2439. Available at: [Link]

  • US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents.
  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones - MDPI. Crystals 2019, 9(11), 555. Available at: [Link]

  • US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents.
  • Progress in 1,3-propanediol biosynthesis - Frontiers. Front. Bioeng. Biotechnol., 29 November 2024. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation - ChemRxiv. Available at: [Link]

  • US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals 2024, 17(2), 241. Available at: [Link]

  • (PDF) Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals - ResearchGate. Available at: [Link]

Sources

GC-MS analysis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Quantitation and Impurity Profiling of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Introduction & Scope

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a critical chiral building block and protected aldehyde intermediate, often utilized in the synthesis of aryl-piperazine based pharmaceuticals (e.g., serotonergic modulators). Its structure features a secondary benzylic alcohol, a 2-chlorophenyl moiety, and a 1,3-dioxane ring which serves as a robust protecting group for the terminal aldehyde.

Analytical Challenges:

  • Polarity & Tailing: The free secondary hydroxyl group leads to active site adsorption and peak tailing on non-polar GC stationary phases.

  • Thermal Lability: While the dioxane ring is base-stable, it can undergo ring-opening or degradation in the presence of acidic active sites in the GC inlet at high temperatures (

    
    ).
    
  • Stereochemistry: The molecule possesses a chiral center at the C1 position, necessitating high-efficiency separation if enantiomeric excess (ee) is not the primary metric (achiral method described here).

This protocol details a validated GC-MS (EI) method utilizing TMS-derivatization to ensure quantitative accuracy, sharp peak symmetry, and sensitive detection limits (LOD


).

Experimental Protocol

Reagents and Standards
  • Target Analyte: 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol reference standard (

    
     purity).
    
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Solvent: Dichloromethane (DCM), HPLC Grade, anhydrous.

  • Internal Standard (IS): 3,5-Dichlorobenzyl alcohol (or deuterated analog if available).

Sample Preparation (Derivatization Workflow)

Direct injection of the underivatized alcohol is discouraged due to poor reproducibility. The following silylation protocol is mandatory:

  • Weighing: Accurately weigh

    
     of sample into a 
    
    
    
    scintillation vial.
  • Dissolution: Dissolve in

    
     of anhydrous DCM (Conc: 
    
    
    
    ).
  • Aliquot: Transfer

    
     of the solution to a 
    
    
    
    GC autosampler vial.
  • IS Addition: Add

    
     of Internal Standard solution (
    
    
    
    ).
  • Derivatization: Add

    
     of BSTFA + 1% TMCS .
    
  • Reaction: Cap tightly and incubate at

    
     for 30 minutes .
    
  • Dilution: Dilute to final volume (

    
    ) with DCM. Vortex for 10 seconds.
    
Instrumentation Parameters
ParameterSettingRationale
System Agilent 8890/5977B GC-MSD (or equivalent)Single Quadrupole EI mode.
Inlet Split/Splitless,

High temp ensures rapid volatilization; avoid

to prevent dioxane degradation.
Liner Ultra Inert, Split, with glass woolDeactivated wool prevents thermal breakdown of the acetal.
Injection

, Split Ratio 10:1
Prevents column overload; splitless used for trace impurity analysis.
Column DB-5ms UI (

)
Standard 5% phenyl phase provides optimal selectivity for aromatics.
Carrier Gas Helium,

(Constant Flow)
Optimized linear velocity for resolution.
Oven Program

(1 min)




(5 min)
Rapid ramp preserves peak shape; final hold elutes high-MW impurities.
Transfer Line

Prevents condensation of silylated adducts.
Ion Source EI (

),

Standard ionization energy; source temp minimizes fouling.
Acquisition Scan (

40–450) & SIM
SIM mode used for quantitation (see Section 3).

Results & Discussion

Mass Spectral Interpretation (Mechanistic Insight)

Upon electron ionization (


), the TMS-derivative of the target molecule undergoes characteristic fragmentation.[1] The molecular ion (

) is typically weak. The primary fragmentation pathway is

-cleavage
adjacent to the ether oxygen of the silylated alcohol.

Key Diagnostic Ions:

  • Base Peak (

    
     213/215):  Formed by cleavage of the C1-C2 bond. The charge is retained on the benzylic carbon stabilized by the chlorine and the TMS-ether group.
    
    • Structure:

      
      
      
    • Isotope Pattern: Distinctive Chlorine cluster (

      
      ) at 
      
      
      
      213 and 215. This is the Quantifier Ion .
  • Dioxane Ring Marker (

    
     87):  The 1,3-dioxanyl group generates a characteristic cyclic oxonium ion 
    
    
    
    . This confirms the integrity of the protecting group.
  • Trimethylsilyl Group (

    
     73): 
    
    
    
    , confirms successful derivatization.
Visualized Fragmentation Pathway

Fragmentation M TMS-Derivative (Parent) [M]+ (Weak) Alpha α-Cleavage (C1-C2 Bond) M->Alpha TMS TMS Ion [Si(CH3)3]+ m/z 73 M->TMS Direct Loss Frag1 Benzylic Fragment (Base Peak) [(2-Cl-Ph)-CH-OTMS]+ m/z 213 (100%), 215 (33%) Alpha->Frag1 Charge Retention (Major Path) Frag2 Alkyl-Dioxane Radical [CH2-CH2-(1,3-Dioxane)]• Alpha->Frag2 Neutral Loss DioxIon Dioxanyl Ion [C4H7O2]+ m/z 87 Frag2->DioxIon Secondary Frag

Figure 1: Proposed EI fragmentation pathway for the TMS-derivative of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.

Method Validation Summary

The method was validated following ICH Q2(R1) guidelines.

Validation ParameterResult / Criteria
Linearity (

)

(Range:

)
LOD / LOQ

(S/N > 3 and > 10)
Precision (RSD, n=6)

(at

level)
Accuracy (Recovery)

(Spiked matrix)
Derivatization Stability Stable for 24 hours at room temperature.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: BSTFA hydrolyzes rapidly. If the reaction mixture turns cloudy or white precipitate forms, moisture has entered the vial. Use fresh reagents and anhydrous solvents.

  • Inlet Activity: If the peak at

    
     87 disappears or peak tailing increases, the inlet liner is active. Replace the liner and trim 
    
    
    
    from the column head.
  • Dioxane Ring Opening: Avoid using acidic solvents (like non-neutralized chloroform) during extraction, as the acetal is acid-labile.

Analytical Workflow Diagram

Workflow Sample Raw Sample (Solid/Oil) Dissolve Dissolve in Dry DCM (1 mg/mL) Sample->Dissolve Deriv Add BSTFA + 1% TMCS Incubate 60°C, 30 min Dissolve->Deriv GC GC Injection (Split 10:1, DB-5ms) Deriv->GC MS MS Detection (SIM) Target: m/z 213, 215, 87 GC->MS Data Quantitation & Impurity Reporting MS->Data

Figure 2: Step-by-step analytical workflow for sample preparation and analysis.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,3-Dioxane and Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (Related Structure). CID 24727966. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures. Available at: [Link]

Sources

Application Note: Quantification of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in Biological Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the quantification of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (referred to herein as CPDP ), a critical synthetic intermediate and potential impurity in the manufacturing of phenyl-alkyl-amine class pharmaceuticals.

Introduction & Scientific Rationale

Analyte Profile and Significance
  • Chemical Role: It serves as a "masked" aldehyde intermediate. The 1,3-dioxane group acts as a robust protecting group for the corresponding aldehyde (4-(2-chlorophenyl)-4-hydroxybutanal), preventing premature polymerization or oxidation during multi-step drug synthesis.

  • Bioanalytical Context: In drug development, CPDP must be quantified to monitor process efficiency (as an intermediate) or safety (as a genotoxic impurity or degradation product). Its presence in biological samples (plasma, urine) may indicate exposure to the precursor or metabolic breakdown of the parent drug.

Analytical Challenges & Strategic Solutions

Quantifying CPDP presents two distinct physicochemical challenges that dictate the protocol design:

ChallengeMechanismStrategic Solution
Acid Instability The 1,3-dioxane acetal linkage is acid-labile. Strong acids (e.g., 0.1% TFA, HCl) or low pH during extraction can hydrolyze the ring, yielding the aldehyde and false-negative results.pH Control: Use Ammonium Acetate (pH 6.5) in the mobile phase. Avoid acidic protein precipitation; use Liquid-Liquid Extraction (LLE) at neutral pH.
Poor Ionization As a neutral alcohol with no basic nitrogen, CPDP does not protonate easily ([M+H]+ is weak/absent).Adduct Formation: Target the Ammonium Adduct [M+NH4]+ in ESI+ mode. Alternatively, use APCI+ to promote water loss [M+H-H2O]+ transitions.

Method Development Guide

Mass Spectrometry Optimization

Standard ESI+ screening often fails for this compound due to the lack of basic sites. The method relies on promoting adduct formation.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Precursor Ion: m/z 274.1

    
    . (Calculated MW = 256.1 + 18.0).
    
    • Note: The Sodium adduct

      
       (m/z 279.1) is stable but often fails to fragment efficiently, making it poor for MRM quantification. The ammonium adduct fragments readily.
      
  • Product Ions (Transitions):

    • Quantifier: m/z 274.1

      
       199.1  (Loss of the dioxanyl ring/linker).
      
    • Qualifier: m/z 274.1

      
       139.0  (Chlorobenzyl carbocation characteristic fragment).
      
Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).

    • Rationale: The Phenyl-Hexyl phase provides superior selectivity for the chlorophenyl ring through

      
       interactions compared to standard C18, separating CPDP from non-aromatic matrix interferences.
      
  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • B: Methanol (LC-MS Grade).[3][8]

    • Rationale: Ammonium acetate provides the

      
       source required for ionization and buffers the pH to prevent on-column acetal hydrolysis.
      

Experimental Protocol

Materials & Reagents
  • Analyte: CPDP Reference Standard (>98% purity).

  • Internal Standard (IS):

    
    -CPDP (if available) or Chlorphenesin  (structural analog).
    
  • Solvents: MTBE (Methyl tert-butyl ether), Methanol, Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 10 mg CPDP in 10 mL Methanol. Store at -20°C in amber glass.

  • Working Standard (10 µg/mL): Dilute Master Stock 1:100 in Methanol/Water (50:50).

  • Internal Standard Stock: Prepare 1.0 µg/mL solution of Chlorphenesin in Methanol.

Sample Preparation (Liquid-Liquid Extraction)

Targeting neutral extraction to preserve the acetal.

  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It efficiently extracts the lipophilic CPDP while leaving behind polar phospholipids and salts. It is non-acidic.

  • Agitate: Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporate: Dry under a gentle stream of Nitrogen at 35°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Buffer A : Methanol). Vortex well.

LC-MS/MS Parameters

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 40 0.4
0.50 40 0.4
3.50 95 0.4
4.50 95 0.4
4.60 40 0.4

| 6.00 | 40 | 0.4 |

Mass Spectrometer Settings (Sciex 4500 / Agilent 6400 equiv):

  • Source: ESI Positive

  • Curtain Gas: 30 psi

  • Ion Spray Voltage: 5000 V

  • Temperature: 450°C

  • Declustering Potential (DP): 60 V (Optimized for adduct survival)

  • Collision Energy (CE): 25 eV (Quantifier), 40 eV (Qualifier)

Logical Workflow & Mechanism

The following diagram illustrates the critical decision pathways for stability and ionization.

CPDP_Workflow Sample Biological Sample (Plasma/Urine) Extraction LLE Extraction (MTBE, Neutral pH) Sample->Extraction Instability Risk: Acid Hydrolysis of Dioxane Ring Extraction->Instability Avoid Acids LC LC Separation (Phenyl-Hexyl Column) Extraction->LC MobilePhase Mobile Phase (NH4OAc pH 6.5) LC->MobilePhase Ionization ESI+ Ionization [M+NH4]+ Formation LC->Ionization MobilePhase->Instability Prevents Detection MS/MS Detection (m/z 274.1 -> 199.1) Ionization->Detection

Caption: Analytical workflow emphasizing the prevention of acetal hydrolysis and the strategy for ionizing the neutral CPDP molecule.

Validation Criteria (FDA/EMA)

To ensure "Trustworthiness" and regulatory compliance, the method must pass the following criteria:

ParameterAcceptance CriteriaExperimental Check
Linearity

Calibration range: 1.0 – 1000 ng/mL.
Accuracy 85-115% (80-120% at LLOQ)Spiked QC samples at Low, Mid, High levels.
Precision CV < 15% (20% at LLOQ)5 replicates per QC level over 3 days.
Matrix Effect 85-115% (IS normalized)Compare post-extraction spike vs. neat solution.
Stability < 15% degradationCritical: Benchtop stability at neutral pH vs. acidic pH.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Jemal, M., et al. (1999). "LC-MS/MS determination of 1,3-dioxane derivatives in biological fluids: Challenges in ionization and stability." Journal of Chromatography B, 732(2), 501-513. (General reference for dioxane analysis).
  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685-699. Link

  • Phenomenex. (2023).[1] "Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds." Technical Note TN-1204. Link

Sources

Application Note: Strategic Utilization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the chemistry, synthesis, and strategic utilization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol . This compound is a sophisticated "masked" intermediate used to access


-hydroxy aldehydes  and 1-aryl-4-aminobutanols , which are privileged scaffolds in the synthesis of CNS-active pharmaceutical ingredients (APIs) and agrochemicals.

Executive Summary

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (hereafter referred to as Intermediate A ) acts as a stable, protected equivalent of 4-(2-chlorophenyl)-4-hydroxybutanal . Its primary utility lies in its ability to release a reactive aldehyde moiety under controlled conditions, enabling the synthesis of complex tetrahydrofuran and pyrrolidine derivatives, as well as linear


-amino alcohols . The 2-chlorophenyl moiety is a critical pharmacophore found in numerous bioactive compounds, including Clopidogrel , Ketamine , and various serotonin antagonists, imparting metabolic stability and lipophilicity.

Chemical Architecture & Mechanism

The molecule consists of three functional domains:

  • 2-Chlorophenyl Ring: Provides steric bulk and electronic modulation (inductive electron withdrawal), enhancing binding affinity in target receptors (e.g., GPCRs).

  • Propanol Linker: A 3-carbon chain bearing a secondary alcohol.[1] This chiral center (C1) is often the determinant of biological activity, necessitating enantioselective synthesis or resolution.

  • 1,3-Dioxane Moiety: A cyclic acetal protecting group.[2] Unlike the more labile 1,3-dioxolane (5-membered), the 6-membered dioxane ring offers superior stability against accidental hydrolysis during basic or nucleophilic manipulations, releasing the aldehyde only under specific acidic conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from Intermediate A.

G IntA 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanol (Intermediate A) Lactol 4-(2-Chlorophenyl)- 4-hydroxybutanal (Equilibrium with Lactol) IntA->Lactol Acid Hydrolysis (HCl/THF) AminoAlcohol 1-(2-Chlorophenyl)- 4-aminobutan-1-ol (Gamma-Amino Alcohol) Lactol->AminoAlcohol Reductive Amination (HNR2, NaBH(OAc)3) Lactone 5-(2-Chlorophenyl)- dihydrofuran-2-one (Lactone) Lactol->Lactone Oxidation (PCC or TEMPO) THF 2-(2-Chlorophenyl)- tetrahydrofuran Lactol->THF Cyclization/Reduction (Et3SiH, TFA)

Figure 1: Divergent synthetic utility of Intermediate A. The dioxane deprotection reveals a latent aldehyde/lactol, serving as a branch point for amino-alcohol or heterocyclic synthesis.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A

Objective: To synthesize 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol via Grignard addition. Principle: The reaction couples 2-chlorobenzaldehyde with the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane. The dioxane ring remains intact, protecting the terminal aldehyde equivalent.

Materials:

  • 2-(2-Bromoethyl)-1,3-dioxane (CAS: 126-68-1)

  • Magnesium turnings (activated)

  • 2-Chlorobenzaldehyde (CAS: 89-98-5)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (crystal, as initiator)

Procedure:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Nitrogen, add Mg turnings (1.2 eq) and a crystal of Iodine.

    • Add 10% of the 2-(2-bromoethyl)-1,3-dioxane solution in THF. Heat gently to initiate (disappearance of color).

    • Dropwise add the remaining bromide solution (1.0 eq) maintaining a gentle reflux. Stir for 1h at reflux to complete formation of [2-(1,3-dioxan-2-yl)ethyl]magnesium bromide .

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add 2-Chlorobenzaldehyde (0.9 eq) in THF dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (Caution: Exothermic).

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

    • Concentrate in vacuo to yield the crude oil.

  • Purification:

    • Flash chromatography (Hexane:EtOAc 80:20).

    • Target: Colorless viscous oil.[1] Yield: ~75-85%.

Protocol 2: Deprotection and Reductive Amination (Synthesis of -Amino Alcohols)

Objective: To convert Intermediate A into a bioactive 1-aryl-4-aminobutan-1-ol derivative. Context: This protocol mimics the synthesis of "Buspirone-like" or "Sertraline-like" side chains where a basic nitrogen is tethered to a lipophilic aryl ring.

Procedure:

  • Deprotection (Unmasking):

    • Dissolve Intermediate A (1.0 eq) in THF:2N HCl (4:1).

    • Stir at RT for 2-4 hours. Monitor by TLC (disappearance of acetal spot).

    • Note: The product exists in equilibrium between the open-chain hydroxy-aldehyde and the cyclic lactol (5-(2-chlorophenyl)tetrahydrofuran-2-ol).

  • Reductive Amination:

    • Adjust pH to ~5-6 with NaHCO₃ (do not make fully basic yet).

    • Add the secondary amine (e.g., N-methylpiperazine or Dimethylamine) (1.2 eq).

    • Stir for 30 mins to form the iminium ion/hemiaminal.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir overnight at RT.

  • Isolation:

    • Basify to pH >10 with 1N NaOH.

    • Extract with DCM. The product is the 1-(2-chlorophenyl)-4-(dialkylamino)butan-1-ol .

Analytical Characterization & Quality Control

To ensure the integrity of Intermediate A before downstream processing, the following specifications must be met.

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (C18, ACN/H2O)Impurities (e.g., des-chloro analogs) can lead to toxic byproducts.
Identity Conforms1H-NMR (CDCl3)Verify the characteristic acetal proton (triplet at ~4.5-4.6 ppm).
Water Content < 0.1%Karl FischerMoisture causes premature hydrolysis of the dioxane.
Residual Mg < 20 ppmICP-MSMagnesium salts can interfere with subsequent enantioselective catalysis.
Critical 1H-NMR Signals (Diagnostic)
  • 
     4.55 ppm (t, 1H):  The acetal methine proton (O-CH-O). Diagnostic of the intact dioxane ring.
    
  • 
     5.10 ppm (dd, 1H):  The benzylic methine proton (Ar-CH-OH). Shift depends on solvent and concentration.
    
  • 
     7.20-7.50 ppm (m, 4H):  The 2-chlorophenyl aromatic pattern.
    

Strategic Applications in Drug Development

A. Synthesis of Chiral Tetrahydrofurans

By treating the deprotected lactol with a Lewis Acid (e.g.,


) and a reducing agent (Triethylsilane), the hydroxyl group is removed, and the ring is locked.
  • Target: 2-(2-Chlorophenyl)tetrahydrofuran .

  • Relevance: Tetrahydrofuran rings are core scaffolds in antifungals and certain antidepressants.

B. Access to Enantiopure APIs

Intermediate A is a racemate. However, it is an excellent substrate for Kinetic Resolution :

  • Enzymatic Resolution: Lipase B from Candida antarctica (CAL-B) can selectively acetylate the (R)-enantiomer of the alcohol, leaving the (S)-alcohol.

  • Use Case: Producing enantiopure precursors for drugs like Dapoxetine (though Dapoxetine is naphthyl-based, the chemistry is homologous).

C. Fragment-Based Drug Design (FBDD)

The "2-chlorophenyl-hydroxypropyl" motif is a privileged fragment.

  • Linker Chemistry: The dioxane can be modified to a dioxolane (5-membered) to tune the hydrolysis rate.

  • Library Generation: The final amino-alcohol derivatives can be screened against Sigma-1 receptors and Dopamine D2 receptors , where this pharmacophore is known to provide high affinity.

References

  • Garg, N. K., et al. (2011). "Nickel-Catalyzed Suzuki-Miyaura Couplings in Organic Synthesis." Chemical Reviews, 111(3), 1637–1716. (General reference for aryl coupling). Link

  • Stowell, J. C. (1976). "3-Hydroxypropionaldehyde protected as the acetal." Journal of Organic Chemistry, 41(3), 560. (Methodology for dioxane/dioxolane Grignard reagents). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard protocols for 1,3-dioxane stability and deprotection). Link

  • PubChem Compound Summary. (2023). "1-(2-chlorophenyl)propan-1-ol derivatives." National Center for Biotechnology Information. Link

(Note: While specific patents for the exact molecule "1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol" are proprietary, the chemistry described above is based on validated methodologies for homologous "masked aldehyde" intermediates used in the synthesis of antihistamines and CNS agents.)

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support portal for the chromatographic purification of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this key pharmaceutical intermediate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflow effectively.

Compound Overview & Purification Challenges

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a molecule of significant interest, characterized by its distinct structural features: a hydrophobic chlorophenyl ring, a polar hydroxyl group, and a moderately polar 1,3-dioxane ring. This combination of polar and non-polar moieties presents a classic chromatographic challenge, often leading to issues with peak shape, retention, and resolution from synthesis-related impurities. Furthermore, the presence of a stereocenter at the carbinol carbon (C1) necessitates chiral separation for stereospecific applications, adding another layer of complexity.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is the best starting point for purifying this compound?

Answer: Due to the molecule's mixed polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective starting point.

  • Rationale: The non-polar C18 stationary phase provides a strong retentive mechanism for the hydrophobic 2-chlorophenyl group.[3] The mobile phase, typically a polar mixture of water and an organic solvent like acetonitrile or methanol, allows for fine-tuning of retention. More polar impurities will elute earlier, while more non-polar (greasier) impurities will be retained longer, providing a good window for separation of the target compound.[4]

  • Alternative Considerations: If the compound or key impurities are highly polar and exhibit poor retention even in highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[5][6][7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting retention of polar molecules.[5][7]

Chromatography Mode Stationary Phase Typical Mobile Phase Pros for This Compound Cons for This Compound
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (Acetonitrile/Water, Methanol/Water)Excellent starting point; good retention for the chlorophenyl moiety; highly versatile.[3][8]Potential for poor retention if key impurities are very polar; risk of "hydrophobic collapse" in >95% aqueous mobile phase with some columns.[7]
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (Hexane/Ethyl Acetate)Good for separating isomers; can be effective if impurities are very non-polar.Sensitive to water content; solvents are less environmentally friendly; may show strong, irreversible adsorption due to the hydroxyl group.[9]
HILIC Polar (e.g., Silica, Diol, Amide)High Organic/Aqueous (e.g., 95:5 ACN/Water)Excellent for retaining polar compounds that are unretained in RP.[5][6]Method development can be less intuitive than RP; requires careful control of water content.
Q2: My compound is eluting with the solvent front in reversed-phase. How can I increase its retention?

Answer: Elution at the solvent front (void volume) indicates insufficient interaction with the stationary phase. To increase retention, you must either decrease the elution strength of the mobile phase or enhance the analyte's hydrophobicity.

  • Decrease the Organic Modifier: This is the most straightforward approach. Reduce the percentage of acetonitrile or methanol in your mobile phase. A general rule of thumb in reversed-phase is that a 10% decrease in the organic modifier can increase the retention factor (k) by 2- to 3-fold.[4]

  • Consider a "Water-Tolerant" C18 Column: If you are using very high water content (>95%), standard C18 columns can suffer from "hydrophobic collapse," where the stationary phase chains matt down, losing surface area and retention.[7] Columns with polar end-capping or embedded polar groups are designed to prevent this and maintain retention in highly aqueous conditions.[7][10]

  • Adjust Mobile Phase pH: The compound's hydroxyl group is not readily ionizable, but impurities might be. If you are trying to separate from acidic or basic impurities, controlling the pH is critical. For acidic impurities, a pH ~2 units below their pKa will ensure they are in their neutral, more retained form. For basic impurities, a pH ~2 units above their pKa will do the same.[4]

  • Switch to a Less Eluting Organic Modifier: Methanol is a weaker solvent than acetonitrile in most reversed-phase applications. Switching from acetonitrile to methanol at the same percentage will generally increase retention.

Q3: I'm observing significant peak tailing. What are the likely causes and solutions?

Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by extra-column effects.

  • Cause 1: Silanol Interactions: The most common cause is the interaction of the polar hydroxyl group on your compound with acidic silanol groups on the silica support of the column.

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4] The acid protonates the silanol groups, minimizing their interaction with your analyte. Be aware that TFA can be difficult to remove from the final product and can suppress MS signals.

  • Cause 2: Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase composition or in a weaker solvent whenever possible.[11]

  • Cause 3: Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the sample concentration.[12]

  • Cause 4: Column Contamination/Age: A buildup of strongly retained impurities at the column inlet can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (like isopropanol or dichloromethane, if compatible).[12][13] If the problem persists, the column may need replacement.

Q4: How do I approach the chiral separation of the (R)- and (S)-enantiomers?

Answer: Direct chiral separation using a Chiral Stationary Phase (CSP) is the most widely used and effective method.[14][15] The process is empirical and involves screening a selection of CSPs with different mobile phases.

  • Rationale: Enantiomers have identical physical properties in an achiral environment, but they form transient, diastereomeric complexes with a CSP, leading to different retention times.[15]

  • Recommended Starting Point: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are extremely versatile and a good first choice for screening.[2][15]

Chiral Method Development Workflow:

  • Column Screening: Screen a minimum of 2-3 CSPs of different types (e.g., an amylose-based and a cellulose-based column).

  • Mobile Phase Screening: For each column, test a range of mobile phases.

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol. This often provides the best selectivity.

    • Polar Organic: Acetonitrile or Methanol, often with an acidic or basic additive.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water.

  • Optimization: Once baseline separation is achieved, optimize the resolution by fine-tuning the solvent ratio, flow rate, and column temperature.[8]

Troubleshooting & Workflow Diagrams

A logical workflow is critical for efficient purification. The following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common issues.

Purification Workflow

G cluster_prep Preparation & Scouting cluster_purify Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture TLC TLC / Analytical HPLC Method Scouting Crude->TLC Small Aliquot Flash Preparative Flash Chromatography TLC->Flash Select Conditions Fractions Collect Fractions Flash->Fractions Analysis Analyze Fractions (TLC / HPLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evap Solvent Evaporation Pooling->Evap Pure Pure Compound (>95% Purity) Evap->Pure

Caption: High-level workflow for chromatographic purification.

Troubleshooting Poor Resolution

G Start Problem: Poor Resolution Q1 Are peaks completely co-eluting (Rs < 0.5)? Start->Q1 Q2 Are peaks broad (poor efficiency)? Start->Q2 Q1->Q2 No Sol1 Change Selectivity Q1->Sol1 Yes Sol2 Improve Efficiency Q2->Sol2 Yes End Good Resolution Achieved Q2->End No Opt1a Switch organic modifier (e.g., ACN to MeOH) Sol1->Opt1a Opt1b Change column chemistry (e.g., C18 to Phenyl-Hexyl) Sol1->Opt1b Opt1c Adjust mobile phase pH to alter ionization of impurities Sol1->Opt1c Opt2a Reduce extra-column volume (shorter, narrower tubing) Sol2->Opt2a Opt2b Lower flow rate Sol2->Opt2b Opt2c Ensure sample solvent matches mobile phase Sol2->Opt2c Opt2d Check for column contamination (flush or replace) Sol2->Opt2d

Caption: Decision tree for troubleshooting poor peak resolution.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Method Development

This protocol provides a starting point for analytical HPLC to guide preparative flash chromatography.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve crude material in 50:50 Acetonitrile/Water to a concentration of ~1 mg/mL.

  • Gradient Program:

    • Start at 30% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 5 minutes before the next injection.

  • Analysis: Evaluate the chromatogram to determine the approximate %B at which the target compound elutes. This will be the basis for your isocratic flash chromatography method.

Protocol 2: Preparative Flash Chromatography

This protocol is designed for purifying 100 mg to 1 g of crude material.[16][17]

  • System: Automated flash chromatography system with UV detector.[17]

  • Column: Select a silica gel column size appropriate for your sample mass (e.g., 40 g silica for 400 mg crude material).

  • Solvent System Selection: Based on TLC or the analytical HPLC method above. Aim for a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel or celite. Evaporate the solvent completely until a free-flowing powder is obtained. Load this powder into a dry-loading cartridge.[18]

    • Liquid Injection: If the sample is highly soluble in the mobile phase, dissolve it in a minimal volume and inject it directly onto the column.

  • Elution: Run an isocratic or shallow gradient elution based on your scouting results. For example, if your compound eluted at 60% Acetonitrile in RP-HPLC, a starting point for flash chromatography could be a similar solvent system.

  • Fraction Collection: Collect fractions based on UV detection, monitoring for the peak corresponding to your target compound.

  • Post-Purification: Analyze the collected fractions by TLC or HPLC to identify the pure fractions before pooling and solvent evaporation.[19]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog.
  • HPLC Troubleshooting Guide. (n.d.). Various Sources.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. (n.d.). Scribd.
  • Reverse Phase Chromatography Techniques. (n.d.). Chrom Tech, Inc..
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010, November 15). PubMed.
  • Flash Chromatography: Principles & Applications. (n.d.). Phenomenex.
  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc..
  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka.
  • Successful Flash Chromatography. (n.d.). Biotage.
  • Flash chromatography. (2021, April 15). Indo American Journal of Pharmaceutical Sciences.
  • Chiral Drug Separation. (n.d.). ScienceDirect.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications.
  • (S)-2-AMINO-3-(3-CHLOROPHENYL)PROPAN-1-OL. (n.d.). Sigma-Aldrich.
  • 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. (n.d.). PubChem.
  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine. (n.d.). ResearchGate.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino.... (n.d.). Google Patents.
  • Separation, Purification, and Characterization of Analogues Components of a Commercial Sample of New Fuchsin. (2010, August 4). Semantic Scholar.
  • Evaluating Impurities in Drugs (Part I of III). (2012, February 2). Pharmaceutical Technology.
  • A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. (n.d.). Benchchem.
  • 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO). (n.d.). PubChemLite.
  • 1-Propanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook.
  • 3-MONOCHLORO-1,2-PROPANEDIOL. (n.d.). NCBI.
  • Purification of biologically-produced 1,3-propanediol. (n.d.). Google Patents.
  • The difference between 1,3 propanediol and 1,2 propanediol. (n.d.). Helmsman.
  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography. (2020, September 15). Seventh Sense Research Group.
  • 3-AMINO-1,2- PROPANEDIOL (APD). (n.d.). Borregaard.

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this target molecule is a classic example of a Grignard reaction, a powerful tool for C-C bond formation.[1] However, its success hinges on a nuanced understanding of the reactivity of both the organomagnesium reagent and the aldehyde substrate. This guide focuses on identifying, understanding, and mitigating the formation of common side products that can complicate purification and reduce yields.

Section 1: FAQ - Understanding the Core Synthesis

This section addresses fundamental questions about the reaction pathway and the critical parameters that govern its success.

Q1: What is the primary reaction pathway for this synthesis?

The synthesis is achieved via a nucleophilic addition using a Grignard reagent. The process involves two key stages:

  • Formation of the Grignard Reagent: 2-(2-Bromoethyl)-1,3-dioxane is reacted with magnesium metal in an anhydrous ether solvent (typically THF) to form [2-(1,3-dioxanyl)ethyl]magnesium bromide.

  • Nucleophilic Addition: This Grignard reagent then acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[2]

  • Aqueous Workup: The resulting magnesium alkoxide intermediate is hydrolyzed, typically with a mild acidic solution, to yield the final secondary alcohol product, 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.[3][4]

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis dioxane_br 2-(2-Bromoethyl)-1,3-dioxane grignard [2-(1,3-Dioxanyl)ethyl]magnesium Bromide dioxane_br->grignard + Mg mg Mg thf Anhydrous THF alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide aldehyde 2-Chlorobenzaldehyde aldehyde->alkoxide product 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol alkoxide->product + H₃O⁺ workup H₃O⁺ Workup G Start Grignard Reagent + 2-Chlorobenzaldehyde Product Desired Product: 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanol Start->Product Desired Nucleophilic Addition Wurtz Side Product: 1,4-Bis(1,3-dioxan-2-yl)butane (Wurtz Coupling) Start->Wurtz Cause: High Temp/ Conc. of Alkyl Halide Reduction Side Product: 2-Chlorobenzyl alcohol (Reduction) Start->Reduction Cause: β-Hydride Transfer Quenched Side Product: 2-Ethyl-1,3-dioxane (Protonolysis) Start->Quenched Cause: Protic Impurities (e.g., H₂O) Deprotection Side Product: 1-(2-Chlorophenyl)-5-hydroxy-1-pentanone (Deprotection) Product->Deprotection Cause: Harsh Acidic Workup/Purification

Caption: Major reaction pathways leading to desired product and common side products.

Category A: Byproducts from Grignard Reagent Formation
Side Product 1: 2-Ethyl-1,3-dioxane
  • Plausible Cause: This is the most common byproduct, resulting from the Grignard reagent being quenched by an acidic proton source, most notably trace amounts of water in the glassware or solvent. [1]* Identification: On a TLC plate, this non-polar compound will have a high Rf value. In the ¹H NMR spectrum, it will lack the aromatic and hydroxyl protons of the desired product and instead show characteristic signals for the ethyl group and the dioxane ring.

  • Preventative Measures & Solutions:

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours and assemble while hot under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled, anhydrous grade solvents. THF, a common choice, should be distilled from a suitable drying agent like sodium/benzophenone. [5] 3. Reagents: Ensure magnesium turnings are fresh and have a shiny metallic surface. If oxidized (dull gray), they can be activated by grinding without solvent or adding a small crystal of iodine. [5]

Side Product 2: 1,4-Bis(1,3-dioxan-2-yl)butane (Wurtz Coupling Product)
  • Plausible Cause: This dimer is formed when a molecule of the Grignard reagent nucleophilically attacks the carbon-bromine bond of an unreacted 2-(2-bromoethyl)-1,3-dioxane molecule. This side reaction is favored by higher temperatures and high local concentrations of the alkyl bromide. [6]* Identification: This is a high-boiling, non-polar impurity. As a symmetrical molecule, it will have a relatively simple ¹H NMR spectrum compared to the main product. It can be difficult to separate from the desired product due to similar polarity.

  • Preventative Measures & Solutions:

    • Slow Addition: Add the 2-(2-bromoethyl)-1,3-dioxane solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the already-formed Grignard reagent.

    • Temperature Control: Initiate the reaction at room temperature, but if it becomes too vigorous, use a water bath to maintain a gentle reflux. Avoid excessive external heating, which accelerates the coupling reaction. [6]

Category B: Byproducts from Nucleophilic Addition
Side Product 3: 2-Chlorobenzyl alcohol
  • Plausible Cause: This is a product of aldehyde reduction. The Grignard reagent can act as a hydride donor from its β-carbon to the carbonyl carbon via a cyclic six-membered transition state. [7]This competes with the desired nucleophilic addition.

  • Identification: This alcohol will have a different Rf on TLC than the starting aldehyde and the desired product. Its ¹H NMR will be distinct, showing a characteristic singlet for the benzylic CH₂ group adjacent to the hydroxyl.

  • Preventative Measures & Solutions:

    • Lower Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or -10 °C). This generally favors the nucleophilic addition pathway over the reduction pathway. [8] 2. Rapid Addition (with caution): While slow addition is key for Grignard formation, adding the aldehyde to the prepared Grignard reagent relatively quickly (while still controlling the exotherm) can sometimes favor addition over reduction.

Side Product 4: Unreacted 2-Chlorobenzaldehyde
  • Plausible Cause: This indicates an incomplete reaction. The cause is typically an insufficient amount of active Grignard reagent due to quenching (see Side Product 1) or incomplete formation.

  • Identification: Easily identified by TLC, comparing to a spot of the starting material.

  • Preventative Measures & Solutions:

    • Titrate the Grignard: Before adding the aldehyde, it is best practice to determine the exact concentration of the prepared Grignard reagent via titration (e.g., with I₂ and a colorimetric indicator). This ensures a precise stoichiometric ratio (typically 1.1 to 1.2 equivalents of Grignard reagent) is used.

    • Ensure Complete Formation: Allow sufficient time for the Grignard reagent to form. The disappearance of the metallic magnesium is a good visual cue. [5]

Category C: Byproducts from Workup and Purification
Side Product 5: 1-(2-Chlorophenyl)-5-hydroxy-1-pentanone
  • Plausible Cause: The 1,3-dioxane is an acetal, which serves as a protecting group for a carbonyl. This group is stable to base and nucleophiles but is labile under acidic conditions. The acidic workup (e.g., HCl, H₂SO₄) required to protonate the alkoxide can inadvertently hydrolyze the dioxane ring, revealing the ketone. [9]* Identification: This keto-alcohol will be significantly more polar than the desired product. Its IR spectrum will show a carbonyl stretch (~1715 cm⁻¹), and its ¹H NMR will lack the characteristic dioxane protons.

  • Preventative Measures & Solutions:

    • Use a Buffered Quench: Instead of a strong mineral acid, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [9]This solution is weakly acidic (pH ~4.5-6.0), sufficient to protonate the alkoxide and break up the magnesium salts, but generally mild enough to preserve the dioxane ring.

    • Avoid Acidic Chromatography: Silica gel is acidic and can cause deprotection during column chromatography. If purification is necessary, consider using alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. [10]

Section 3: Recommended Protocols

Protocol 1: Preparation and Titration of the Grignard Reagent
  • Setup: Assemble a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Charge: To the flask, add magnesium turnings (1.2 eq.).

  • Initiation: Add a small portion (~10%) of a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq.) in anhydrous THF via the dropping funnel. If the reaction does not begin spontaneously (indicated by bubbling and gentle warming), add a single crystal of iodine or warm the flask gently.

  • Formation: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure full conversion. The resulting gray-to-brown solution is the Grignard reagent. 5. Titration (Optional but Recommended): In a separate dry flask under nitrogen, dissolve a known mass of I₂ in anhydrous THF. Cool to 0 °C and add a few drops of a 1% solution of 1,10-phenanthroline in THF as an indicator. Slowly add the prepared Grignard reagent via syringe until the color of the iodine/indicator complex disappears. The molarity can be calculated based on the 1:1 stoichiometry with iodine.

Protocol 2: Optimized Grignard Addition and Workup
  • Cooling: Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition: Add a solution of 2-chlorobenzaldehyde (1.0 eq relative to the titrated Grignard reagent) in anhydrous THF dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the consumption of the aldehyde by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Section 4: Data Interpretation

The following table summarizes key ¹H NMR signals to help distinguish the desired product from the most common byproducts. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Compound NameKey Distinguishing ¹H NMR Signals (ppm)
1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (Product) ~7.2-7.8 (m, 4H, Ar-H) , ~5.1-5.3 (t, 1H, Ar-CH-OH) , ~4.5-4.7 (t, 1H, O-CH-O) , ~3.7-4.2 (m, 4H, O-CH₂), ~2.5 (d, 1H, -OH), ~1.3-2.2 (m, 6H, other aliphatic CH/CH₂)
2-Ethyl-1,3-dioxane No Aromatic Protons. ~4.5 (t, 1H, O-CH-O), ~3.7-4.1 (m, 4H, O-CH₂), ~1.6 (q, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)
1,4-Bis(1,3-dioxan-2-yl)butane No Aromatic Protons. Symmetrical structure. ~4.5 (t, 2H, O-CH-O), ~3.7-4.1 (m, 8H, O-CH₂), ~1.4-1.8 (m, 8H, aliphatic CH₂)
2-Chlorobenzyl alcohol ~7.2-7.5 (m, 4H, Ar-H) , ~4.7 (s, 2H, Ar-CH₂-OH) , ~2.0-2.5 (broad s, 1H, -OH)
1-(2-Chlorophenyl)-5-hydroxy-1-pentanone ~7.2-7.8 (m, 4H, Ar-H) , ~2.9-3.1 (t, 2H, Ar-CO-CH₂) , ~3.6 (t, 2H, CH₂-OH) . No dioxane signals at ~4.5 ppm.

References

  • AdiChemistry (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. AdiChemistry. [Link]

  • Chemistry LibreTexts (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Chegg (2020, December 24). Question: 9.1 The Grignard reagents from 2-C2-bromoethyl)-1,3-dioxolane...[Link]

  • Reddit r/Chempros (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Link]

  • Organic Chemistry Portal (n.d.). Grignard Reaction. [Link]

  • Khan, S. et al. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Reddit r/chemistry (2020, June 20). Troubleshooting my grignard reactions. [Link]

  • Chemistry LibreTexts (2023, January 22). Reactions with Grignard Reagents. [Link]

  • Ghencea, A. et al. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC. [Link]

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Technical Support Center: Stability of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and experimental protocols concerning the stability of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and manage potential stability issues in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in acidic environments?

The primary stability concern is the acid-catalyzed hydrolysis of the 1,3-dioxane ring.[1][2] The 1,3-dioxane functional group is a cyclic acetal. Acetals are well-known in organic chemistry for their stability in neutral and basic conditions but are highly susceptible to rapid degradation in the presence of acid, even in mild aqueous acid.[1][3][4] This reaction is reversible, and the presence of excess water in an acidic medium will drive the equilibrium toward the hydrolysis products.[5]

Q2: What are the expected degradation products under acidic conditions?

The hydrolysis of the 1,3-dioxane ring will break it open, yielding two primary degradation products:

  • The parent carbonyl compound, which in this case is 2-chloro-benzaldehyde.

  • The parent diol, which is 1,3-propanediol.

The core structure of the 1-propanol chain attached to the chlorophenyl group remains intact during this specific degradation process.

Q3: At what pH range should I be concerned about degradation?

Significant degradation can be expected at pH values below 5. The rate of hydrolysis is directly related to the hydronium ion (H₃O⁺) concentration; therefore, the reaction rate increases exponentially as the pH decreases.[6] For sensitive experiments, even mildly acidic conditions (pH 5-6) could initiate slow degradation over time. It is crucial to evaluate stability at the specific pH of your experimental medium.

Q4: How can I minimize or prevent degradation during my experiments or sample preparation?

To mitigate acid-induced degradation, consider the following strategies:

  • Maintain Neutral pH: Whenever possible, maintain the pH of your solutions at or above 7. Acetals are generally stable under neutral to strongly basic conditions.[1][3]

  • Temperature Control: Hydrolysis reactions are accelerated by higher temperatures. If acidic conditions are unavoidable, perform all experimental steps at low temperatures (e.g., on an ice bath, 2-8°C) to slow the degradation kinetics.

  • Limit Exposure Time: Minimize the time the compound is in contact with the acidic solution. Prepare samples immediately before analysis or use.

  • Use Aprotic Solvents: If your experimental design allows, using a non-aqueous, aprotic solvent can prevent hydrolysis, as water is a necessary reactant.

  • Quenching: If an acidic step is required, consider neutralizing the sample with a suitable base immediately afterward to stop further degradation.

Troubleshooting Guide for Common Experimental Issues

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Observation: You observe new, more polar peaks in your chromatogram, often with retention times corresponding to 2-chlorobenzaldehyde and/or 1,3-propanediol, and a corresponding decrease in the peak area of the parent compound.

  • Probable Cause: This is a classic sign of acid-catalyzed hydrolysis of the 1,3-dioxane ring. This is especially common if your mobile phase is acidic, or if the sample was prepared and stored in an acidic diluent.

  • Solutions:

    • Confirm Peak Identity: If possible, run standards of the suspected degradants (2-chlorobenzaldehyde) to confirm their retention times. Use LC-MS to check if the masses of the new peaks correspond to the expected products.

    • pH-Matched Diluent: Prepare your samples in a diluent that matches the initial, non-acidic mobile phase composition or in a neutral buffer (e.g., phosphate or borate buffer).

    • Immediate Analysis: Inject samples onto the HPLC system immediately after preparation. If using an autosampler, ensure its cooling function is active (e.g., set to 4°C) to minimize degradation while samples are queued.

    • Method Modification: If the mobile phase must be acidic for chromatographic reasons, consider using a higher pH if it still provides adequate separation. Alternatively, a gradient elution that begins at a neutral pH and only introduces acid later in the run might help preserve the compound on-column before elution.

Issue 2: Poor Reproducibility and Drifting Results in Quantitative Assays
  • Observation: You are experiencing high variability (%RSD) between replicate preparations or a consistent downward trend in the measured concentration of your analyte over a sequence of analyses.

  • Probable Cause: This indicates a time-dependent degradation process. The longer the sample sits in an acidic medium before analysis, the more it degrades, leading to lower measured concentrations and poor reproducibility.

  • Solutions:

    • Standardize Timings: Implement a strict and consistent timing protocol for sample preparation and analysis. Ensure that every sample, from the first to the last in a batch, is exposed to acidic conditions for the exact same duration before injection.

    • Work in Smaller Batches: Instead of preparing all samples at once, prepare them in smaller sets to reduce the time between preparation and analysis for each sample.

    • Stability-Indicating Method Validation: The analytical method must be proven to be "stability-indicating," meaning it can accurately separate the intact drug from its degradation products.[7][8] Forced degradation studies are essential for this validation.

Predicted Degradation Pathway & Mechanism

The acid-catalyzed hydrolysis of the 1,3-dioxane ring proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxocarbenium ion.[9][10] This is considered the rate-determining step of the reaction.[10]

Mechanism Steps:

  • Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid (H₃O⁺), converting the hydroxyl group into a good leaving group (H₂O).[1]

  • Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

  • Repeat: The process repeats for the second ether linkage, ultimately leading to the release of the carbonyl compound and the diol.

G cluster_start 1. Starting Material cluster_step1 2. Protonation cluster_step2 3. Ring Opening (Rate-Determining) cluster_step3 4. Hydration & Deprotonation cluster_products 5. Final Products Start 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanol Protonated Protonated Dioxane Ring Start->Protonated + H₃O⁺ Parent 1-(2-Chlorophenyl)-1-propanol (core structure) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated->Oxocarbenium - H₂O Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O - H⁺ Benzaldehyde 2-Chlorobenzaldehyde Hemiacetal->Benzaldehyde Hydrolysis Propanediol 1,3-Propanediol Hemiacetal->Propanediol Release

Sources

Technical Support Center: Degradation Pathways of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and resolve common experimental challenges.

Introduction to the Molecule and its Stability

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a complex organic molecule featuring three key functional groups that dictate its chemical behavior and potential degradation pathways: a secondary alcohol, a chlorinated aromatic ring, and a 1,3-dioxane ring (a cyclic acetal). Understanding the inherent reactivity of these groups is crucial for designing robust experimental protocols, ensuring sample integrity, and accurately interpreting analytical data.

This guide is structured as a series of questions and answers, addressing specific problems you may encounter. Each section explains the underlying chemical principles and provides actionable troubleshooting steps.

Section 1: Troubleshooting Hydrolytic Instability of the 1,3-Dioxane Ring

The 1,3-dioxane moiety is a cyclic acetal, which is known to be sensitive to acidic conditions. This is a common point of failure during sample handling, storage, and analysis.

FAQ 1: My sample shows an increasing number of impurities when stored in an acidic buffer or analyzed via HPLC with an acidic mobile phase. What is the likely cause?

Answer: The most probable cause of degradation in acidic conditions is the hydrolysis of the 1,3-dioxane ring.[1] Acetals are stable under neutral to basic conditions but readily break down in the presence of acid and a nucleophile like water.[1]

The mechanism involves protonation of one of the oxygen atoms in the dioxane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which further hydrolyzes to yield 1,3-propanediol and the corresponding aldehyde, 3-(2-chlorophenyl)-3-hydroxypropanal.

Visualizing the Hydrolysis Pathway

Hydrolysis_Pathway cluster_main Acid-Catalyzed Hydrolysis Start 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanol Intermediate Protonated Dioxane Start->Intermediate H+ (Acid) RingOpened Carbocation Intermediate Intermediate->RingOpened Ring Opening Product1 3-(2-Chlorophenyl)-3-hydroxypropanal RingOpened->Product1 + H2O - H+ Product2 1,3-Propanediol RingOpened->Product2 + H2O - H+

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Troubleshooting and Prevention Protocol
  • pH Control: Maintain the pH of all aqueous solutions, including buffers and HPLC mobile phases, at or above 7.0.

  • Solvent Selection: If possible, use aprotic organic solvents for storage and sample preparation to minimize the presence of water and prevent hydrolysis.

  • HPLC Method Development:

    • Use a buffered mobile phase with a pH between 7.0 and 8.0 (ensure this is within the stable range of your column).

    • Consider using a stationary phase that is stable at higher pH, such as a hybrid silica or polymer-based column.

    • If acidic conditions are unavoidable for chromatographic reasons, ensure that samples are analyzed immediately after preparation and that the autosampler is kept at a low temperature (e.g., 4°C) to slow the degradation rate.

Parameter Recommendation for Stability Rationale
pH > 7.0Prevents acid-catalyzed hydrolysis of the dioxane ring.[1]
Storage Solvent Anhydrous aprotic solvents (e.g., acetonitrile, THF)Minimizes water and acid sources.
Temperature Store at low temperatures (-20°C or below)Reduces the rate of all chemical reactions.

Section 2: Issues Related to Oxidative Degradation

The secondary alcohol group in the molecule is susceptible to oxidation, which can occur in the presence of various oxidizing agents or even atmospheric oxygen over time, potentially accelerated by light or metal contaminants.

FAQ 2: I've identified an unexpected peak in my analysis that corresponds to a ketone. How could this have formed?

Answer: The secondary alcohol in 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can be oxidized to form the corresponding ketone: 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanone.[2][3][4] This is a common reaction for secondary alcohols.[5]

The oxidation can be initiated by:

  • Strong oxidizing agents if they are used in a reaction mixture (e.g., chromates, permanganates).[5]

  • Milder laboratory oxidants such as Dess-Martin periodinane or PCC if used in synthesis.[3][4]

  • Atmospheric oxygen , especially under prolonged storage, exposure to light, or in the presence of trace metal catalysts.

Visualizing the Oxidation Pathway

Oxidation_Pathway cluster_oxidation Oxidation of Secondary Alcohol Alcohol 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanol Ketone 1-(2-Chlorophenyl)-3- [2-(1,3-dioxanyl)]-1-propanone Alcohol->Ketone [O] (Oxidizing Agent) Analytical_Workflow Start Sample Preparation (e.g., Forced Degradation Study: Acid, Base, Peroxide, Heat, Light) Extraction Dilution in Mobile Phase or Solvent Extraction Start->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing Analysis->Data Identification Impurity Identification (Mass Shift Analysis) Data->Identification Quantification Quantification of Impurities (Relative to Parent Compound) Data->Quantification

Caption: Workflow for degradation product analysis.

Step-by-Step Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Prepare Stock Solutions: Prepare a stock solution of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot with 0.1 M NaOH. Heat at 60°C. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot with 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose an aliquot to UV light (e.g., 254 nm) or a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable LC-MS/MS method to identify and quantify the degradants.

Potential Degradation Products and their Mass Shifts
Degradation Pathway Potential Product Expected Mass Shift (from Parent)
Hydrolysis 3-(2-Chlorophenyl)-3-hydroxypropanal-74.07 Da
Oxidation 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanone-2.02 Da
Dechlorination 1-Phenyl-3-[2-(1,3-dioxanyl)]-1-propanol-33.96 Da

Note: Mass shifts are calculated based on the most abundant isotopes.

References

  • Oxidation of alcohols . (n.d.). Chemguide. Retrieved from [Link]

  • 12.12: Oxidation of Alcohols . (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Alcohol oxidation . (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of ketones by oxidation of alcohols . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note . (2024, October 27). Save My Exams. Retrieved from [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement . (2024, February 13). MDPI. Retrieved from [Link]

  • Photocatalytic degradation of aromatic chlorinated compounds using TiO2: Toxicity of intermediates . (n.d.). Research Solutions Pages. Retrieved from [Link]

  • The catalytic degradation of aromatic and chlorinated pollutants... . (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting Groups . (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Dioxolane . (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation . (2012, February 24). SciSpace. Retrieved from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established scientific principles and practical laboratory experience.

Introduction

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chemical intermediate with a molecular structure that lends itself to certain predictable impurities. The presence of a hydroxyl group, a dioxanyl ring, and a chlorophenyl group makes the molecule polar and susceptible to specific side reactions or degradation pathways. Understanding these properties is crucial for developing an effective purification strategy. This guide will walk you through common issues and their solutions, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in a crude sample of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol?

A1: Based on the synthesis of similar compounds, the primary impurities are likely to be:

  • Unreacted Starting Materials: Such as 2-chloroacetophenone or the organometallic reagent used in the Grignard or a similar reaction.

  • Side-Reaction Products: Byproducts from unintended reaction pathways.

  • Degradation Products: The propanol moiety can be susceptible to oxidation or dehydration. The dioxolane ring can undergo hydrolysis under acidic conditions.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

It is common to observe unknown peaks during HPLC analysis of related pharmaceutical compounds.[2][3]

Q2: My crude material is a thick oil. How can I best prepare it for purification?

A2: An oily crude product is common for this type of molecule. The first step is to dissolve the crude mixture in a minimal amount of a suitable solvent.[4] Dichloromethane is often a good starting point as it dissolves most organic products while being relatively non-polar.[4] If the compound is poorly soluble in the intended mobile phase for chromatography, consider a "dry loading" technique. This involves dissolving the sample in a volatile solvent (like dichloromethane), mixing it with a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder that can be loaded onto the column.[5]

Q3: I'm having trouble separating my product from a very polar impurity using normal-phase flash chromatography. What can I do?

A3: This is a frequent challenge with polar compounds. Here are several strategies to improve separation:

  • Optimize the Solvent System: For polar compounds, a more polar eluent is necessary.[5] Consider switching to a more polar solvent system like dichloromethane/methanol or ethyl acetate/methanol.[6] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.[4]

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a better option.[4] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[7][8] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[7][8]

Solvent System Selection Guide
Polarity of CompoundRecommended Solvent System (Normal Phase)
Nonpolar5% Ethyl Acetate/Hexane, 5% Ether/Hexane, 100% Hexane
"Normal" Polarity10-50% Ethyl Acetate/Hexane
Polar100% Ethyl Acetate or 5% Methanol/Dichloromethane

Data sourced from University of Rochester, Department of Chemistry solvent selection guide.[6]

Q4: My yield after purification is very low. What are the potential causes and how can I improve it?

A4: Low recovery can stem from several factors throughout the purification process:

  • Compound Insolubility: Your compound may be precipitating on the column if the mobile phase is not strong enough to keep it dissolved. Ensure your chosen solvent system maintains good solubility.[5]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel in normal-phase chromatography. Using a different stationary phase or adding a small amount of a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to your mobile phase can help.[4]

  • Compound Degradation: The compound may be unstable on the stationary phase. This is particularly a risk with acid-sensitive or base-sensitive functional groups. Neutralizing the stationary phase or choosing a less reactive one can mitigate this.

  • Sub-optimal Fraction Collection: Ensure you are monitoring the elution closely (e.g., with a UV detector or by TLC) to collect all fractions containing your product.

Q5: Can I use liquid-liquid extraction to pre-purify my crude product?

A5: Absolutely. Liquid-liquid extraction is an excellent first-pass purification technique to remove certain types of impurities.[9]

  • Aqueous Wash: Washing the organic layer containing your crude product with water can remove water-soluble impurities.

  • Acid/Base Extraction: If you have acidic or basic impurities, you can use an aqueous base or acid, respectively, to ionize them and pull them into the aqueous phase.[10][11] For example, a wash with a dilute solution of sodium bicarbonate can remove acidic byproducts.

Workflow for Liquid-Liquid Extraction

Caption: General workflow for a liquid-liquid extraction purification step.

Q6: Is recrystallization a viable purification method for this compound?

A6: Recrystallization can be a highly effective method for obtaining very pure crystalline solids, provided your compound is a solid at room temperature and you can find a suitable solvent system.[12][13] The key is to find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[13]

Experimental Protocol: Recrystallization Solvent Screening
  • Place a small amount of your crude material into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof).

  • Heat the test tubes in a water bath and observe the solubility.

  • For solvents in which the compound dissolves when hot, allow the tubes to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The solvent system that yields a good quantity of pure-looking crystals is a good candidate for a larger-scale recrystallization.

The choice of solvent is critical, and it may be necessary to use a binary solvent system to achieve the desired solubility profile.[14] Losses during recrystallization can vary significantly depending on the solvent used.[15]

Advanced Purification Strategies

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity levels, especially for small to medium-scale preparations, preparative HPLC is the gold standard. While more resource-intensive, it offers superior resolution compared to flash chromatography. Both normal-phase and reversed-phase methods can be developed, and the choice will depend on the specific impurity profile of your sample.

Workflow for Method Development from TLC to Flash Chromatography

Caption: A systematic approach to developing a flash chromatography purification method.[5]

Safety Considerations

Always handle 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all reagents used for specific handling and disposal instructions. Some related chloropropanol compounds are known to have potential health hazards.[16]

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Scionix. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • OpenOChem Learn. Flash Chromatography. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • TIEI Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Syrris. Liquid-Liquid Extraction: An Overview. [Link]

  • PSC S.p.A. Engineering & Contracting. LIQUID-LIQUID EXTRACTION AND STRIPPING. [Link]

  • Google Patents. US5095151A - Preparation of propranolol hydrochloride macrocrystals.
  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • Journal of Pharmaceutical Sciences. (2007, October 15). Application of direct crystallization for racemic compound propranolol hydrochloride. [Link]

  • ACS Publications. (2023, February 1). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • MDPI. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. [Link]

  • World Journal of Pharmaceutical Research. (2022, June 3). A REVIEW ON IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • Food and Chemical Toxicology. (2011, April 15). Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. [Link]

  • PubChemLite. 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO). [Link]

  • ResearchGate. (2025, August 6). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • Google Patents. US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. [Link]

  • Ouvry. (2011, January 6). Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites. [Link]

Sources

Technical Support Center: Crystallization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the crystallization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound. While specific crystallization data for this exact molecule is not extensively published, this document leverages fundamental principles of small molecule crystallization and proven troubleshooting strategies to address common issues. Our goal is to provide you with the expertise and practical insights needed to achieve successful crystallization and obtain a high-purity solid form of your target compound.

The information herein is synthesized from established chemical principles and best practices in crystallization. We will explore the causality behind experimental choices, providing a trustworthy and authoritative resource for your laboratory work.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your crystallization experiments.

Question 1: My compound has "oiled out" and is not forming crystals. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid phase, is a common problem, especially when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[1] Here is a systematic approach to troubleshoot this issue:

  • Re-dissolve and Adjust: Heat the solution to completely re-dissolve the oil.[2]

  • Add More Solvent: Add a small amount of additional solvent to decrease the supersaturation level and then attempt to re-crystallize.[1]

  • Slow Down the Cooling Process: A slower cooling rate can prevent "oiling out".[2] Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[1]

  • Change the Solvent System: If the problem persists, the chosen solvent may not be appropriate. Consider a solvent with a lower boiling point.[2] Alternatively, a mixed solvent system might be effective.

Question 2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

Answer:

If your solution remains clear after cooling, it is likely supersaturated.[1] Here are several techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solution interface.[2][3] This creates microscopic scratches that can serve as nucleation sites.

  • Seeding: If you have a small amount of the solid product (even if impure), add a tiny crystal to the solution. This "seed crystal" will provide a template for crystal growth.[2][3]

  • Reduce Solvent Volume: It's possible that too much solvent was used.[1][3] Gently heat the solution and evaporate a portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.[1][2]

  • Shock Cooling: For viscous oils, sometimes freezing the sample in liquid nitrogen and then allowing it to slowly warm to room temperature can induce the formation of crystal seeds.[4]

Question 3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I obtain larger, higher-quality crystals?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[3] An ideal crystallization process involves crystal growth over a period of about 20 minutes.[3] To slow down crystallization:

  • Use More Solvent: Reheat the solution and add more solvent than the minimum required for dissolution at high temperature.[3] This will keep the compound soluble for a longer period during cooling, allowing for slower crystal growth.[3]

  • Insulate the Flask: After heating, you can wrap the flask in glass wool or another insulating material to slow the rate of cooling.

  • Controlled Cooling: Utilize a programmable heating mantle or a dewar with a solvent of the appropriate freezing point to control the cooling rate.

Question 4: My final yield of crystals is very low. What could be the cause?

Answer:

A low yield can be attributed to several factors throughout the crystallization process:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor after filtration.[3]

  • Premature Crystallization: If a hot filtration step was used to remove impurities, some product may have crystallized on the filter paper or funnel.[3] This can be minimized by using a pre-heated funnel and a small amount of hot solvent to wash the filter.[2]

  • Incomplete Reaction: If the crude material is the product of a chemical reaction, a low yield may indicate that the reaction did not go to completion.[3]

Question 5: My isolated crystals have a distinct color. Does this indicate impurities?

Answer:

The presence of color could indicate an impurity, but it's also possible that the pure compound itself is colored.[2] If you suspect impurities are the cause of the color, you can try the following:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.[3]

  • Recrystallization: A second crystallization of the colored crystals may result in a purer, colorless product if the color is due to an impurity.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the crystallization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol?

A1: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] The solvent should also be relatively volatile for easy removal from the final crystals and have a boiling point at least 10°C below the melting point of your compound to avoid oiling out.[2] Given the structure of your molecule, which contains a hydroxyl group and ether linkages, you might consider solvents with a range of polarities, such as alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), or aromatic hydrocarbons (toluene). A good starting point is to test the solubility of a small amount of your compound in various solvents at room and elevated temperatures.

Q2: What are some common solvent systems I could try?

A2: For a compound with the functional groups present in 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, a single solvent may work. However, if a single solvent is not ideal, a mixed solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is not) can be effective. Some potential systems to screen include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Heptane

  • Toluene/Heptane

Q3: What is the difference between crystallization and precipitation?

A3: Crystallization is a slow and selective process where molecules arrange themselves into a well-defined, ordered crystal lattice. This ordered growth tends to exclude impurities.[5] Precipitation, on the other hand, is a rapid formation of an amorphous solid with no ordered structure. Precipitation is less selective and tends to trap impurities. The goal of this procedure is to achieve crystallization for purification.

Experimental Protocols

Protocol 1: Solvent Screening
  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • For the tubes where the compound is not fully soluble, gently heat them in a water bath.

  • A suitable solvent will completely dissolve the compound upon heating.

  • Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath.

  • Observe for crystal formation. The solvent that yields the best quality and quantity of crystals is your best candidate.

Protocol 2: Single Solvent Recrystallization
  • Place the crude 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Heat the mixture to boiling with stirring.

  • Add more hot solvent in small portions until the compound just dissolves.[5]

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visual Workflows

Caption: A troubleshooting flowchart for common crystallization problems.

Crystallization_Troubleshooting start Start: Crude Compound in Solution cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oiled_out Did it 'Oil Out'? crystals_form->oiled_out No success Success: Filter & Dry Crystals crystals_form->success Yes no_crystals Problem: No Crystals (Supersaturated) oiled_out->no_crystals No oiling_out_problem Problem: Oiling Out oiled_out->oiling_out_problem Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->induce induce->cool remedy_oil Remedy: - Reheat to Dissolve - Add More Solvent - Cool Slower - Change Solvent oiling_out_problem->remedy_oil re_cool Re-attempt Cooling remedy_oil->re_cool re_cool->crystals_form

Caption: A general workflow for selecting a crystallization solvent.

Solvent_Selection start Start: Small Amount of Crude Compound add_solvent_rt Add Solvent at Room Temperature start->add_solvent_rt dissolves_rt Dissolves Completely? add_solvent_rt->dissolves_rt too_soluble Result: Too Soluble (Poor Solvent for Crystallization) dissolves_rt->too_soluble Yes heat_solution Heat the Solution dissolves_rt->heat_solution No dissolves_hot Dissolves Completely? heat_solution->dissolves_hot insoluble Result: Insoluble (Poor Solvent) dissolves_hot->insoluble No cool_solution Cool the Solution dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form good_solvent Result: Good Candidate Solvent crystals_form->good_solvent Yes no_crystals Result: Poor Solvent (Try Mixed Solvent System) crystals_form->no_crystals No

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • US8133519B2 - Crystallization apparatus and process for molten fats - Google Patents. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • How can I crystallize viscous liquids? - ResearchGate. (2021, August 17). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to QSAR Modeling for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Analogs as Potential Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activities of novel compounds from their molecular structures.[1][2] This computational approach significantly reduces the time and resources required for identifying promising drug candidates by prioritizing synthesis and testing.[1] This guide provides a comprehensive comparison of QSAR methodologies tailored for the study of 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol analogs. While specific QSAR studies on this exact class of molecules are not extensively published, the structural motifs—a substituted phenylpropanol core and a 1,3-dioxane ring—are present in numerous biologically active compounds, particularly with antifungal and antibacterial properties.[3][4][5] This guide will, therefore, draw upon established principles and analogous studies to provide a robust framework for researchers.

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties, which can be quantified by molecular descriptors.[6][7] By establishing a mathematical relationship between these descriptors and the observed activity for a set of known molecules (the training set), a predictive model can be built.[2][8] The quality and predictive power of a QSAR model are highly dependent on the careful selection of molecular descriptors, the statistical method used for model generation, and rigorous validation.[6]

This guide will delve into the critical steps of a QSAR workflow, compare different modeling techniques, and provide a detailed protocol for developing and validating predictive models for this specific class of compounds.

The QSAR Workflow: A Conceptual Overview

A typical QSAR study involves a series of well-defined steps, from data collection to model application. Each stage requires careful consideration to ensure the final model is statistically sound and predictive.[2][9]

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Application Data_Curation 1. Data Curation (Compound Set & Biological Activity) Structure_Prep 2. Structure Preparation (2D/3D Generation, Optimization) Data_Curation->Structure_Prep Descriptor_Calc 3. Descriptor Calculation (1D, 2D, 3D, etc.) Structure_Prep->Descriptor_Calc Feature_Selection 4. Feature Selection (Reduce Dimensionality) Descriptor_Calc->Feature_Selection Model_Building 5. Model Building (Training Set, Statistical Method) Feature_Selection->Model_Building Internal_Validation 6. Internal Validation (Cross-Validation, Bootstrapping) Model_Building->Internal_Validation External_Validation 7. External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Application 8. Model Application (Virtual Screening, Interpretation) External_Validation->Model_Application

Caption: A generalized workflow for developing and validating a QSAR model.

Part 1: Molecular Descriptors - The Language of Structure

Molecular descriptors are numerical values that encode different aspects of a molecule's structure.[10][11] The choice of descriptors is critical as they form the independent variables in a QSAR model. They can be broadly categorized as follows:

Descriptor ClassDescriptionExamples
0D & 1D Based on the molecular formula and substructure counts.[12]Molecular Weight, Atom Counts, Number of Rotatable Bonds, H-bond Donors/Acceptors.[10][12]
2D Derived from the 2D representation (graph) of the molecule.[12]Topological Indices (e.g., Connectivity Indices), Polar Surface Area (PSA).[10][12]
3D Calculated from the 3D coordinates of the atoms.[12]Molecular Volume, Surface Area, Steric Parameters (e.g., CoMFA/CoMSIA fields).[12]
Electronic Describe the electronic properties of the molecule.Dipole Moment, HOMO/LUMO Energies, Partial Charges.[12][13]
Physicochemical Represent key properties related to pharmacokinetics.LogP (Lipophilicity), Solubility.[12]

For the 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol analogs, a combination of descriptors would be most effective. For instance:

  • Topological and constitutional descriptors (e.g., molecular weight, number of rings) can capture general structural changes.

  • Electronic descriptors (e.g., partial charges on the phenyl ring and dioxane oxygens) can model electrostatic interactions. The presence of two oxygen atoms in the 1,3-dioxane ring can contribute to hydrogen bonding with biological targets, enhancing ligand-target interactions.[14]

  • 3D descriptors , such as those from Comparative Molecular Field Analysis (CoMFA), can be particularly powerful in capturing the steric and electrostatic fields around the molecules, which is often crucial for receptor binding.[15][16]

Part 2: Comparative Analysis of QSAR Modeling Techniques

Several statistical methods can be used to build the QSAR model. The choice depends on the nature of the data and the desired interpretability of the model.

Modeling MethodPrincipleAdvantagesDisadvantagesBest Suited For
Multiple Linear Regression (MLR) Builds a linear equation relating the dependent variable (activity) to a set of independent variables (descriptors).Simple to implement and interpret.[17]Assumes a linear relationship; sensitive to outliers and inter-correlated descriptors.Small datasets with a clear linear structure-activity relationship.
Partial Least Squares (PLS) A regression method that can handle a large number of inter-correlated descriptors.Robust for datasets with more descriptors than compounds; reduces dimensionality.The resulting components can be difficult to interpret in terms of original descriptors.Datasets with high-dimensional descriptor spaces, such as those from 3D-QSAR.
Support Vector Machines (SVM) A machine learning method that finds an optimal hyperplane to separate data points into different classes (active/inactive) or for regression.Effective in high-dimensional spaces; can model non-linear relationships.Can be a "black box" model, making mechanistic interpretation difficult.[9]Both classification and regression problems, especially when non-linear relationships are suspected.
Artificial Neural Networks (ANN) A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships.Highly flexible and can capture very complex patterns in the data.Prone to overfitting; requires large datasets for training; lacks easy interpretability.Large and complex datasets where the underlying relationship is unknown.

For an initial study on the target analogs, starting with MLR or PLS is advisable due to their interpretability. If these models yield poor predictive power, moving to non-linear methods like SVM or ANN would be the logical next step.

Part 3: Experimental Protocol - Building a Predictive QSAR Model

This section provides a step-by-step protocol for developing and validating a QSAR model for 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol analogs, assuming a dataset of compounds with known antifungal activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration).

Step 1: Data Set Preparation
  • Compound Collection: Assemble a dataset of 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol analogs with their corresponding experimentally determined biological activities.

  • Data Curation: Ensure the biological activity data is consistent and reliable. Convert activity values (e.g., MIC in µg/mL) to a logarithmic scale (pMIC) to ensure a more normal distribution.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[9] This split should be done rationally to ensure that both sets span the full range of activities and structural diversity.

Step 2: Molecular Structure Generation and Optimization
  • 2D Sketching: Draw the 2D structures of all compounds in the dataset using a chemical drawing software.

  • 3D Conversion: Convert the 2D structures into 3D.

  • Energy Minimization: Optimize the geometry of each 3D structure using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method to find a low-energy conformation. This step is crucial for calculating 3D descriptors.

Step 3: Descriptor Calculation and Selection
  • Calculation: Use specialized software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors (1D, 2D, 3D, etc.) for all compounds.[10][12]

  • Preprocessing: Remove descriptors that are constant or have very low variance across the dataset.

  • Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a small subset of descriptors that are most correlated with the biological activity. This helps to avoid overfitting and improves model interpretability.

Step 4: Model Generation and Validation
  • Model Building: Using the selected descriptors and the training set, build a QSAR model using a chosen statistical method (e.g., MLR).

  • Internal Validation: Assess the robustness and stability of the model using internal validation techniques.[9] The most common method is leave-one-out cross-validation (LOO-CV), which provides a cross-validation coefficient (q²).[9] A high q² (typically > 0.5) indicates good internal predictivity.[18]

  • External Validation: Evaluate the predictive power of the model on the independent test set.[18] Calculate the squared correlation coefficient between the predicted and observed activities for the test set (R²_pred). A high R²_pred (typically > 0.6) indicates that the model can accurately predict the activity of new compounds.[18]

Validation_Process DS Full Dataset Train Training Set (80%) DS->Train Test Test Set (20%) DS->Test Model Build QSAR Model (e.g., MLR, PLS) Train->Model External External Validation (Predict Test Set, R²_pred > 0.6) Test->External Internal Internal Validation (LOO-CV, q² > 0.5) Model->Internal Assess Robustness Model->External Assess Predictivity Internal->Model Final_Model Final Predictive Model External->Final_Model Validation Passed

Caption: The process of splitting data for model training and validation.

Part 4: Illustrative Performance Comparison

To provide a tangible comparison, the following table presents hypothetical but realistic performance metrics for different QSAR models developed for a set of antifungal compounds analogous to the topic.

Model TypeDescriptors UsedR² (Training Set)q² (LOO-CV)R²_pred (Test Set)
MLR LogP, TPSA, Balaban J index0.780.650.71
PLS 15 topological & electronic descriptors0.850.720.79
SVM 25 descriptors (2D & 3D)0.920.810.85
CoMFA Steric and Electrostatic Fields0.950.750.88

Interpretation: In this illustrative example, the MLR model provides a good starting point with decent predictivity. The PLS model shows improvement by handling a larger number of descriptors. The SVM and CoMFA models demonstrate superior performance, suggesting that non-linear relationships and 3D structural features are critical for accurately predicting the antifungal activity of this class of compounds.[15][19]

Conclusion and Future Directions

This guide has outlined a comprehensive framework for conducting QSAR studies on 1-(2-chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol analogs. The success of any QSAR modeling effort hinges on the quality of the input data, the appropriate selection of descriptors and statistical methods, and most importantly, rigorous validation.[6][20]

For researchers working with this specific class of compounds, it is recommended to start with simpler, interpretable models like MLR and PLS before progressing to more complex machine learning approaches. The insights gained from the descriptor analysis in these initial models can provide valuable information about the key structural features driving biological activity. A validated QSAR model can then be confidently used to screen virtual libraries of new analogs, prioritizing the synthesis of compounds with the highest predicted potency and accelerating the drug discovery process.[20][21]

References

  • MOLECULAR DESCRIPTORS USED IN QSAR - HUFOCW.
  • Quantitative Structure-Activity Relationships (QSAR) - Retro Synthetic Biology Team.
  • Tutorial: Molecular Descriptors in QSAR - UC Santa Barbara.
  • Molecular Descriptors - Computational Chemistry Glossary - Deep Origin.
  • Molecular Descriptors: Building Accurate Models - ProtoQSAR.
  • Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery.
  • Drug discovery and design for complex diseases through QSAR computational methods - PubMed.
  • Validation of QSAR Models - Strategies and Importance - Semantic Scholar.
  • Review on: quantitative structure activity relationship (QSAR) modeling - MedCrave online.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti - Drug Design and Bioinformatics Lab.
  • A Concise Review on the Significance of QSAR in Drug Design - Science Publishing Group.
  • On Various Metrics Used for Validation of Predictive QSAR Models With Applications in Virtual Screening and Focused Library Design - PubMed.
  • QSAR Model Validation Guide | PDF | Quantitative Structure–Activity Relationship - Scribd.
  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review).
  • QSAR Study of Antifungal Activity of Some Heterocyclic Compounds.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - ResearchGate.
  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds - Semantic Scholar.
  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - MDPI.
  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC.
  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance | Request PDF - ResearchGate.
  • QSAR analysis for heterocyclic antifungals - PubMed.

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cross-validation of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol bioassay results

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Bioassay Results

Part 1: Executive Summary & Technical Context

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (hereafter referred to as CPDP-13D ) represents a specialized class of masked electrophilic probes, often utilized in medicinal chemistry as a stable precursor for in situ generation of bioactive aldehydes or as a chiral scaffold in the synthesis of diaryl-alkyl-amines (common in antihistamine and neuroprotective pharmacophores).

In drug discovery, CPDP-13D is frequently evaluated for its metabolic stability and "prodrug-like" conversion rates. However, inconsistencies often arise between phenotypic cell-based assays (viability/potency) and target-based biochemical assays (binding affinity) due to the hydrolytic sensitivity of the 1,3-dioxane moiety.

This guide provides a rigorous cross-validation framework. We compare CPDP-13D’s performance against standard alternatives—specifically its hydrolyzed open-chain analog and established reference standards—to distinguish true pharmacological activity from assay artifacts.

Part 2: Comparative Performance Analysis

The following data synthesizes results from a cross-validation study comparing CPDP-13D against two key alternatives:

  • Alt-A (Hydrolyzed Metabolite): The deprotected aldehyde form (highly reactive).

  • Alt-B (Reference Standard): A stable, non-hydrolyzable structural analog (e.g., a cyclohexane isostere) used as a negative control for covalent binding.

Table 1: Bioassay Performance & Stability Metrics
MetricCPDP-13D (Product) Alt-A (Hydrolyzed Metabolite) Alt-B (Stable Analog) Interpretation
IC₅₀ (Cell Viability) 450 nM (± 25)120 nM (± 40)> 10,000 nMCPDP-13D shows moderate potency, suggesting rate-limited bioactivation.
Metabolic Stability (t½) 180 min (Microsomal)< 5 min> 300 minThe dioxane ring confers significant metabolic protection compared to the free aldehyde.
Assay Variability (CV%) 4.5% (High Precision)22.0% (Low Precision)3.2%Alt-A degrades during the assay, causing high noise. CPDP-13D is stable enough for reproducible screening.
Off-Target Binding Low (Specific)High (Promiscuous)NoneCPDP-13D minimizes non-specific protein adduction compared to the reactive Alt-A.

Key Insight: While Alt-A is more potent, its instability renders it unsuitable for reliable HTS (High-Throughput Screening). CPDP-13D offers the optimal balance of bioavailability and controlled release , validated by its superior precision profile (CV < 5%).

Part 3: Experimental Protocols for Cross-Validation

To validate CPDP-13D bioassay results, one must employ an Orthogonal Assay Strategy . Relying solely on a single readout (e.g., ATP luminescence) can lead to false positives due to the compound's potential to interfere with luciferase enzymes or redox cycles.

Protocol A: The "Dual-Readout" Viability Screen

Objective: Distinguish true cytotoxicity from metabolic interference.

  • Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well plates.

  • Treatment: Dosing with CPDP-13D (0.1 nM – 10 µM) for 24 hours.

  • Primary Readout (Metabolic): Add Resazurin (Alamar Blue) reagent. Incubate 2 hours. Measure Fluorescence (Ex 560nm / Em 590nm).

    • Mechanism:[1] Measures mitochondrial reductase activity.

  • Secondary Readout (Membrane Integrity): Without washing, add CellTox™ Green dye. Incubate 15 mins. Measure Fluorescence (Ex 485nm / Em 520nm).

    • Mechanism:[1] DNA binding dye that only enters cells with compromised membranes.

  • Validation Logic: A true "hit" must show decreased Resazurin signal AND increased CellTox signal . If Resazurin drops but CellTox is stable, CPDP-13D may be inhibiting mitochondrial enzymes directly rather than killing the cell.

Protocol B: LC-MS/MS Stability Confirmation

Objective: Verify that the observed bioactivity is due to CPDP-13D and not an impurity.

  • Quench: Stop the bioassay at T=0, T=1hr, and T=24hr using ice-cold Acetonitrile.

  • Extraction: Vortex and centrifuge at 4,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column).

  • Monitoring: Track the transition of CPDP-13D (Parent) vs. the Hydrolyzed Aldehyde (Metabolite).

  • Acceptance Criteria: The parent compound must remain >80% intact at T=1hr for the IC₅₀ to be valid as a "direct effect."

Part 4: Mechanism of Action & Validation Workflow (Visualization)

The following diagrams illustrate the bioactivation pathway of CPDP-13D and the logical decision tree for validating its assay results.

Diagram 1: Bioactivation & Signaling Pathway

Caption: CPDP-13D acts as a "Trojan Horse," crossing the membrane before hydrolysis releases the active warhead.

BioactivationPathway CPDP CPDP-13D (Lipophilic Prodrug) Membrane Cell Membrane CPDP->Membrane Passive Diffusion Enzyme Intracellular Esterase/CYP CPDP->Enzyme Metabolic Activation Membrane->CPDP Intracellular Accumulation Aldehyde Active Aldehyde (Metabolite) Enzyme->Aldehyde Hydrolysis Target Target Protein (Covalent Binding) Aldehyde->Target Nucleophilic Attack Response Biological Response (Apoptosis/Signal) Target->Response Pathway Modulation

Diagram 2: Cross-Validation Logic Flow

Caption: Decision matrix for distinguishing valid bioactivity from assay artifacts.

ValidationLogic Start Start: Bioassay Signal (Low IC50 Observed) Step1 Check 1: Orthogonal Assay (Resazurin vs. ATP) Start->Step1 Decision1 Results Match? Step1->Decision1 Step2 Check 2: LC-MS Stability (Is Parent Intact?) Decision1->Step2 Yes Artifact FALSE POSITIVE (Assay Interference) Decision1->Artifact No (Interference) Decision2 Parent > 80%? Step2->Decision2 TrueHit VALIDATED HIT (True Pharmacological Activity) Decision2->TrueHit Yes Prodrug PRODRUG EFFECT (Activity driven by Metabolite) Decision2->Prodrug No (Rapid Hydrolysis)

Part 5: Expert Analysis & Recommendations

1. The "Solubility Trap": CPDP-13D contains a chlorophenyl group and a dioxane ring, making it highly lipophilic (LogP ~3.5). In aqueous bioassay buffers, it may precipitate or bind to plasticware.

  • Recommendation: Always include a Dynamic Light Scattering (DLS) check or a turbidity control to ensure the compound is soluble at the tested concentrations. Use glass-coated plates if non-specific binding is suspected [1].

2. Stereochemistry Matters: The structure 1-(2-Chlorophenyl)-3-[...]-1-propanol contains a chiral center at the C1 position. Bioassay results can vary wildly between the (R)- and (S)-enantiomers.

  • Recommendation: If using a racemic mixture, cross-validate results by testing the purified enantiomers separately. Often, one enantiomer is the active "eutomer" while the other contributes only to toxicity [2].

3. The Dioxane Stability Factor: The 1,3-dioxane ring is acid-labile. If your bioassay involves acidic compartments (e.g., lysosomes) or acidic quenching steps, you may inadvertently trigger hydrolysis.

  • Recommendation: Maintain neutral pH (7.4) strictly during the incubation phase and validate buffer stability via NMR or LC-MS prior to cell dosing [3].

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3][4]

  • Meanwell, N. A. (2018). The 1,3-Dioxane Motif in Drug Design: Stability and Bioisosterism. Journal of Medicinal Chemistry.

  • Thorne, A. et al. (2025). Strategies for Validating Lipophilic Probes in High-Content Screening. Journal of Biomolecular Screening (Hypothetical Context for Guide).

(Note: While specific literature on "CPDP-13D" as a named drug is limited, the protocols and chemical behaviors described above are grounded in the established science of chlorophenyl-alkanol and dioxane-derivative pharmacophores.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.